3-(4-Pentylphenyl)azetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(4-pentylphenyl)azetidine |
InChI |
InChI=1S/C14H21N/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-15-11-14/h6-9,14-15H,2-5,10-11H2,1H3 |
InChI Key |
NORFCCQBDONQBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2CNC2 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 3-(4-Pentylphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic route to 3-(4-pentylphenyl)azetidine, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step sequence involving the preparation of a key azetidine intermediate, a palladium-catalyzed cross-coupling reaction, and a final deprotection step. Detailed experimental protocols and a summary of expected quantitative data are provided to facilitate reproduction and adaptation in a research and development setting.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed to be efficient and modular, allowing for potential diversification. The core of this approach is a Suzuki-Miyaura cross-coupling reaction, which joins the azetidine ring and the 4-pentylphenyl moiety.
The overall synthetic pathway can be visualized as follows:
Figure 1: Proposed synthetic route for this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for analogous reactions.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1a | Synthesis of 4-Pentylphenylboronic Acid | 1-Bromo-4-pentylbenzene | 4-Pentylphenylboronic Acid | 70-85 |
| 1b | Synthesis of N-Boc-3-iodoazetidine | N-Boc-3-hydroxyazetidine | N-Boc-3-iodoazetidine | ~99 |
| 2 | Suzuki-Miyaura Coupling | N-Boc-3-iodoazetidine | N-Boc-3-(4-pentylphenyl)azetidine | 60-80 |
| 3 | N-Boc Deprotection | N-Boc-3-(4-pentylphenyl)azetidine | This compound | >95 |
Experimental Protocols
Step 1a: Synthesis of 4-Pentylphenylboronic Acid
This procedure outlines the preparation of the boronic acid coupling partner from the corresponding aryl bromide.
Figure 2: Workflow for the synthesis of 4-pentylphenylboronic acid.
Materials:
-
1-Bromo-4-pentylbenzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (aqueous solution, e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine until the color disappears.
-
Add anhydrous THF to the flask, followed by the dropwise addition of a solution of 1-bromo-4-pentylbenzene (1.0 equivalent) in anhydrous THF. Maintain a gentle reflux during the addition.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add trimethyl borate (1.5 equivalents) to the cooled Grignard solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding 2 M aqueous hydrochloric acid at 0 °C. Stir vigorously for 30 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from a mixture of hexanes and ethyl acetate) to afford 4-pentylphenylboronic acid as a white solid.
Characterization:
-
The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Step 1b: Synthesis of N-Boc-3-iodoazetidine
This protocol details the conversion of commercially available N-Boc-3-hydroxyazetidine to the corresponding iodide, which is a key precursor for the cross-coupling reaction.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Imidazole
-
Triphenylphosphine
-
Iodine
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in toluene, add imidazole (3.0 equivalents), triphenylphosphine (2.0 equivalents), and iodine (1.5 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 1 hour.
-
Cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 10% to 50%) to yield N-Boc-3-iodoazetidine as a clear oil.[1]
Characterization:
-
The product can be characterized by mass spectrometry (MS (ESI) m/z 284 (M + 1)⁺).[1]
Step 2: Suzuki-Miyaura Coupling of N-Boc-3-iodoazetidine with 4-Pentylphenylboronic Acid
This is the key C-C bond-forming step to construct the desired 3-arylazetidine scaffold.
References
An In-depth Technical Guide on 3-(4-Pentylphenyl)azetidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the specific compound 3-(4-Pentylphenyl)azetidine is limited in publicly available literature. This guide provides a comprehensive overview based on the known chemical properties, synthesis, and biological activities of structurally related 3-aryl-azetidine derivatives. The experimental protocols and potential signaling pathways are presented as representative examples and would require experimental validation for this compound.
Core Chemical Properties
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique structural and chemical properties.[1][2] The incorporation of an azetidine ring can impart desirable pharmacokinetic characteristics to a molecule, including improved metabolic stability and solubility.[3][4] The 3-aryl-azetidine scaffold, in particular, serves as a valuable motif in the design of new therapeutic agents.[5][6][7]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₂₁N | --- |
| Molecular Weight | 203.33 g/mol | --- |
| XLogP3-AA | 3.5 | Predicted lipophilicity. |
| Hydrogen Bond Donor Count | 1 | From the azetidine nitrogen. |
| Hydrogen Bond Acceptor Count | 1 | The nitrogen atom. |
| Rotatable Bond Count | 4 | Indicates conformational flexibility. |
Note: These properties are predicted based on the chemical structure and have not been experimentally determined.
Synthesis and Experimental Protocols
The synthesis of 3-aryl-azetidines can be achieved through various synthetic routes. A common strategy involves the functionalization of a pre-formed azetidine ring or the cyclization of an appropriate acyclic precursor.
General Synthetic Approach for 3-Aryl-Azetidines
A prevalent method for synthesizing 3-aryl-azetidines involves the reaction of a suitable N-protected 3-azetidinone with an organometallic reagent, such as a Grignard reagent, followed by deprotection.[6]
Experimental Protocol: Synthesis of a 3-Aryl-3-hydroxyazetidine Intermediate
-
Starting Materials: N-Cbz-3-azetidinone, 4-pentylphenylmagnesium bromide (a Grignard reagent).
-
Reaction: To a solution of N-Cbz-3-azetidinone in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), add a solution of 4-pentylphenylmagnesium bromide dropwise at a low temperature (e.g., 0 °C).
-
Work-up: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the N-Cbz-3-(4-pentylphenyl)-3-hydroxyazetidine intermediate.
Subsequent reduction of the hydroxyl group would be necessary to obtain the target compound, this compound.
Alternative Synthetic Strategies
Other synthetic methodologies for azetidine ring formation include intramolecular cyclization of γ-haloamines and the aza-Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene.[1][8][9] The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.
Potential Biological Activities and Signaling Pathways
Azetidine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and central nervous system (CNS) activities.[1][10][11][12][13][14] The specific biological profile of this compound would need to be determined experimentally, but based on related structures, it could potentially interact with various biological targets.
For instance, some 3-substituted azetidine derivatives have been investigated as GABA uptake inhibitors and dopamine antagonists.[12][15]
Hypothetical Signaling Pathway Involvement
Given the structural similarities to known CNS-active compounds, this compound could potentially modulate neurotransmitter systems.
Caption: Potential mechanism of action via neurotransmitter transporter inhibition.
Experimental Workflows
The investigation of a novel compound like this compound would typically follow a structured workflow from initial synthesis to biological evaluation.
Caption: A typical drug discovery workflow for a novel chemical entity.
Conclusion
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medwinpublisher.org [medwinpublisher.org]
- 14. jnsparrowchemical.com [jnsparrowchemical.com]
- 15. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-(4-Pentylphenyl)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for the novel compound 3-(4-Pentylphenyl)azetidine. It includes detailed, adaptable experimental protocols for its synthesis and spectroscopic characterization, crucial for its application in research and drug development.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Description | Chemical Shift (ppm) | Description |
| 7.20-7.30 | (d, 2H, Ar-H) | 142.0 | Ar-C (quaternary) |
| 7.10-7.20 | (d, 2H, Ar-H) | 129.0 | Ar-CH |
| 3.80-3.90 | (t, 2H, Azetidine-CH₂) | 127.0 | Ar-CH |
| 3.60-3.70 | (t, 2H, Azetidine-CH₂) | 138.0 | Ar-C (quaternary) |
| 3.50-3.60 | (m, 1H, Azetidine-CH) | 55.0 | Azetidine-CH₂ |
| 2.55-2.65 | (t, 2H, Pentyl-CH₂) | 35.5 | Azetidine-CH |
| 1.55-1.65 | (m, 2H, Pentyl-CH₂) | 31.5 | Pentyl-CH₂ |
| 1.25-1.40 | (m, 4H, Pentyl-CH₂ x2) | 31.0 | Pentyl-CH₂ |
| 0.85-0.95 | (t, 3H, Pentyl-CH₃) | 22.5 | Pentyl-CH₂ |
| ~2.0 (broad s) | (1H, NH) | 14.0 | Pentyl-CH₃ |
Predicted in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-3400 | N-H | Stretching (secondary amine) |
| 3000-3100 | C-H (Aromatic) | Stretching |
| 2850-2960 | C-H (Aliphatic) | Stretching |
| 1600-1620, 1480-1520 | C=C (Aromatic) | Ring Stretching |
| 810-840 | C-H (Aromatic) | Out-of-plane bending (para-disubstituted) |
| 1100-1200 | C-N | Stretching |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Notes |
| 217 | [M]⁺ | Molecular Ion |
| 202 | [M - CH₃]⁺ | Loss of a methyl radical from the pentyl chain |
| 188 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the pentyl chain |
| 174 | [M - C₃H₇]⁺ | Loss of a propyl radical from the pentyl chain |
| 160 | [M - C₄H₉]⁺ | Loss of a butyl radical from the pentyl chain (Benzylic cleavage) |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |
Predicted for Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound via Suzuki Coupling
This procedure outlines a plausible synthetic route to this compound utilizing a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
N-Boc-3-iodoazetidine
-
4-Pentylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Coupling Reaction:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-iodoazetidine (1 equivalent), 4-pentylphenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Add anhydrous 1,4-dioxane and a 2M aqueous solution of potassium carbonate (3 equivalents).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80-90°C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-(4-pentylphenyl)azetidine.
-
-
Deprotection:
-
Dissolve the purified N-Boc-3-(4-pentylphenyl)azetidine in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
NMR Spectroscopy Protocol
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum with proton decoupling.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
Instrumentation:
-
FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample of this compound directly onto the ATR crystal.[2][3]
-
For a solid sample, apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[3]
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry Protocol (Electron Ionization - EI)
Instrumentation:
-
Mass spectrometer with an electron ionization source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Data Acquisition:
-
Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
Visualization of a Relevant Biological Pathway
For professionals in drug development, understanding the interaction of novel compounds with biological pathways is paramount. Azetidine-containing molecules are of significant interest as potential modulators of various signaling cascades implicated in disease. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a key target for drug discovery.[4][5][6][7][8][9]
Caption: The PI3K/Akt/mTOR signaling pathway with potential points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of PI3K inhibitors: lessons learned from early clinical trials | Semantic Scholar [semanticscholar.org]
- 3. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. mTOR Mediated Anti-Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug discovery targeting the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
In-depth Technical Guide: 3-(4-Pentylphenyl)azetidine
An Examination of a Novel Azetidine Derivative
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide serves to provide a comprehensive overview of the current scientific understanding of 3-(4-Pentylphenyl)azetidine. Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique structural properties and their presence in a number of biologically active molecules. This document consolidates the available information regarding the synthesis and potential biological relevance of this specific derivative. However, it is important to note at the outset that detailed mechanistic studies, quantitative pharmacological data, and specific biological targets for this compound are not extensively documented in publicly available scientific literature.
Introduction to the Azetidine Scaffold
The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. This structural motif has garnered considerable attention in drug discovery and development. The inherent ring strain of the azetidine moiety can confer unique conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the nitrogen atom can serve as a key point for molecular interactions or as a site for further chemical modification.
Azetidines are found in a variety of natural products and have been incorporated into numerous synthetic compounds with diverse therapeutic applications. Their utility as bioisosteres for other cyclic and acyclic structures is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Synthesis of 3-Arylazetidines
Experimental Workflow: Hiyama Cross-Coupling for 3-Arylazetidine Synthesis
The following diagram outlines a generalized workflow for the synthesis of a 3-arylazetidine derivative using a Hiyama cross-coupling reaction.
Caption: Generalized workflow for the synthesis of 3-arylazetidines via Hiyama cross-coupling.
Mechanism of Action and Pharmacological Data
A thorough search of scientific databases and literature reveals a lack of specific information regarding the mechanism of action of this compound. There are no published studies that identify its biological target(s), delineate its signaling pathways, or provide quantitative pharmacological data such as binding affinities (Ki, Kd) or functional activities (IC50, EC50).
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with specific macromolecules. Without experimental data, any discussion of the mechanism of action of this compound would be purely speculative and outside the scope of this technical guide.
Future Directions and Research Opportunities
The absence of detailed pharmacological data for this compound presents a clear opportunity for future research. A logical first step would be to synthesize the compound and subject it to a broad panel of in vitro screening assays to identify potential biological targets.
Proposed Initial Screening Workflow
The following diagram illustrates a potential workflow for the initial biological characterization of this compound.
Caption: Proposed workflow for the initial biological screening of this compound.
Subsequent research could then focus on elucidating the specific molecular interactions and downstream signaling events associated with any confirmed biological activity. This would involve a range of biochemical and cellular assays, the details of which would be dictated by the nature of the identified target.
Conclusion
While the azetidine scaffold is a valuable component in the design of novel therapeutics, there is currently a significant gap in the scientific literature regarding the specific biological activity and mechanism of action of this compound. This document has provided a general overview of the synthetic accessibility of such compounds and has outlined a potential path forward for their biological characterization. Further experimental investigation is required to unlock the potential therapeutic value of this and related azetidine derivatives. Researchers in the field of drug discovery are encouraged to consider this compound as a novel chemical entity worthy of exploration.
Potential Biological Targets of 3-(4-Pentylphenyl)azetidine: An In-depth Technical Analysis
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound, 3-(4-Pentylphenyl)azetidine. Due to the limited availability of direct experimental data for this specific molecule, this paper employs an inferential approach based on the known pharmacological activities of its core structural components: the azetidine ring and the pentylphenyl group. Through a systematic review of existing literature, we have identified three primary potential target classes: Signal Transducer and Activator of Transcription 3 (STAT3), enzymes involved in the mycobacterial mycolic acid biosynthesis pathway, and voltage-gated calcium channels (VGCCs). For each potential target, this guide details the biological rationale, associated signaling pathways, quantitative data from structurally related compounds, and relevant experimental protocols for target validation. All signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a clear understanding of the complex biological processes and experimental designs.
Introduction
This compound is a small molecule characterized by a central four-membered azetidine ring substituted at the 3-position with a 4-pentylphenyl group. The azetidine moiety, a nitrogen-containing heterocycle, is a recognized scaffold in medicinal chemistry, known for imparting conformational rigidity and favorable pharmacokinetic properties to drug candidates.[1] The pentylphenyl group is a lipophilic moiety that can engage in hydrophobic interactions within protein binding pockets. Given the novelty of this compound, this whitepaper explores its potential biological targets by examining the established activities of structurally analogous compounds. This analysis focuses on three promising areas: STAT3 inhibition, disruption of mycobacterial cell wall synthesis, and modulation of voltage-gated calcium channels.
Potential Target I: Signal Transducer and Activator of Transcription 3 (STAT3)
Biological Rationale
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[2] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, contributing to tumor progression and metastasis.[3][4] Consequently, STAT3 has emerged as a critical target for anticancer drug development.[5] Several studies have reported the discovery of azetidine-containing compounds as potent inhibitors of STAT3 activation and dimerization.[3][6][7] The rigid azetidine scaffold can effectively orient functional groups to interact with key residues in the STAT3 protein, particularly within the SH2 domain, which is crucial for its dimerization and subsequent activation.[8]
The JAK-STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is typically initiated by the binding of cytokines or growth factors to their corresponding receptors on the cell surface.[2][3] This binding event leads to the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3 monomers.[9] Recruited STAT3 is subsequently phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[2] Phosphorylated STAT3 monomers then dimerize via reciprocal SH2 domain-phosphotyrosine interactions, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes involved in cell survival and proliferation.[4][5]
Quantitative Data: Azetidine-Based STAT3 Inhibitors
The following table summarizes the in vitro activity of representative azetidine-containing STAT3 inhibitors.
| Compound ID | Assay Type | Target | IC50 (µM) | Cell Line | Reference |
| 5o | EMSA | STAT3 DNA-binding | 0.38 | - | [6] |
| 8i | EMSA | STAT3 DNA-binding | 0.34 | - | [6] |
| 9f (H172) | STAT3 Activity | STAT3 | 0.38 - 0.98 | - | [7] |
| Stattic | STAT3-DNA binding | STAT3 | 1.27 | - | [10] |
| STX-0119 | STAT3 Phosphorylation | STAT3 | Varies by cell line | A549, H460 | [11] |
Experimental Protocol: STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in response to an inhibitor.
-
Cell Culture and Transfection:
-
Plate human cancer cells (e.g., A549 lung cancer cells) that exhibit constitutive STAT3 activation in a 96-well plate.
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent. The firefly luciferase gene is under the control of a promoter containing STAT3 binding sites.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of the test compound (e.g., this compound) or a known STAT3 inhibitor (positive control) for a specified duration (e.g., 24-48 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of STAT3 inhibition for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Potential Target II: Mycolic Acid Biosynthesis Pathway
Biological Rationale
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The unique and complex cell wall of this bacterium, rich in mycolic acids, is essential for its survival, virulence, and intrinsic resistance to many antibiotics.[12][13] The mycolic acid biosynthesis pathway is therefore a well-validated and attractive target for the development of new anti-tuberculosis drugs.[13] Notably, a series of azetidine derivatives have been identified that exhibit potent bactericidal activity against M. tuberculosis by inhibiting the late stages of mycolic acid biosynthesis.[2] This suggests that the azetidine scaffold can be accommodated by the active sites of enzymes within this pathway.
Mycolic Acid Biosynthesis Pathway
Mycolic acids are very long (C60-C90) α-alkyl, β-hydroxy fatty acids. Their synthesis is a multi-step process involving two types of fatty acid synthase systems, FAS-I and FAS-II.[12] FAS-I produces medium-chain fatty acids, which are then elongated by the FAS-II system to form the long meromycolate chain.[14] In the final step, the meromycolate chain is condensed with another fatty acid (the α-branch) by the polyketide synthase Pks13.[14][15] The resulting mycolic acid is then transported across the plasma membrane by MmpL3 and transferred to arabinogalactan or trehalose by the mycolyltransferases of the Antigen 85 complex to form the mature cell wall.[13][16]
Quantitative Data: Azetidine-Based Antimycobacterial Agents
The following table presents the minimum inhibitory concentrations (MIC) for a series of azetidine compounds against M. tuberculosis.
| Compound ID | Organism | MIC (µM) | Reference |
| BGAz-002 | M. tuberculosis H37Rv | 6.2 | [2] |
| BGAz-003 | M. tuberculosis H37Rv | 3.3 | [2] |
| BGAz-004 | M. tuberculosis H37Rv | 3.3 | [2] |
| BGAz-005 | M. tuberculosis H37Rv | 7.2 | [2] |
Experimental Protocol: Inhibition of Mycolic Acid Synthesis Assay
This assay directly measures the effect of a compound on the synthesis of mycolic acids using a radiolabeled precursor.
-
Bacterial Culture:
-
Grow M. tuberculosis (e.g., H37Rv strain) in a suitable liquid medium to mid-log phase.
-
-
Compound Treatment and Radiolabeling:
-
Aliquot the bacterial culture into tubes and treat with various concentrations of the test compound. Include a known inhibitor (e.g., isoniazid) as a positive control and a vehicle control.
-
Add a radiolabeled precursor, such as [1,2-¹⁴C]acetate, to each tube.
-
Incubate the cultures for a period that allows for the incorporation of the label into cellular lipids (e.g., 24 hours).
-
-
Lipid Extraction and Saponification:
-
Harvest the bacterial cells by centrifugation and wash to remove unincorporated radiolabel.
-
Extract the total lipids from the cell pellet using a mixture of organic solvents (e.g., chloroform/methanol).
-
Saponify the lipid extract with a strong base (e.g., tetrabutylammonium hydroxide) to release the fatty acids and mycolic acids from complex lipids.
-
-
Derivatization and Analysis:
-
Methylate the released fatty acids and mycolic acids to produce fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).
-
Separate the FAMEs and MAMEs using thin-layer chromatography (TLC).
-
Visualize the radiolabeled lipids by autoradiography or phosphorimaging.
-
-
Data Quantification:
-
Quantify the radioactivity in the spots corresponding to FAMEs and MAMEs using densitometry.
-
Determine the inhibitory effect of the compound by calculating the ratio of MAMEs to FAMEs. A decrease in this ratio indicates specific inhibition of mycolic acid synthesis.
-
Potential Target III: Voltage-Gated Calcium Channels (VGCCs)
Biological Rationale
Voltage-gated calcium channels (VGCCs) are transmembrane proteins that mediate calcium influx into excitable cells in response to membrane depolarization.[7] They are crucial for a wide range of physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression.[6][17] VGCCs, particularly the L-type, are well-established therapeutic targets for cardiovascular diseases such as hypertension and angina.[18][19] Calcium channel blockers (CCBs) are a major class of drugs that target these channels.[20] The azetidine ring is a structural feature of some known calcium channel blockers, such as Azelnidipine, where it contributes to the overall molecular conformation required for binding to the channel protein.[1]
Mechanism of Calcium Channel Blockade
Calcium channel blockers typically bind to the α1 subunit of L-type VGCCs, which forms the ion-conducting pore.[6] This binding allosterically modulates the channel's function, reducing the probability of the channel being in the open state.[18] By blocking or reducing the influx of calcium into vascular smooth muscle cells, CCBs cause vasodilation, leading to a decrease in blood pressure.[19][20] In cardiac muscle, they can reduce the force of contraction (negative inotropy) and slow the heart rate (negative chronotropy).[20]
Quantitative Data: Relevant Calcium Channel Blockers
While direct data for azetidine-based CCBs is sparse in the public domain, the following table provides context with widely used CCBs. The inclusion of the azetidine moiety in novel compounds aims to replicate or improve upon the potency and selectivity of such agents.
| Compound | Channel Type | IC50 (nM) | Application |
| Amlodipine | L-type | 1.9 | Hypertension |
| Nifedipine | L-type | 32 | Hypertension, Angina |
| Verapamil | L-type | 120 | Hypertension, Arrhythmia |
| Diltiazem | L-type | 40 | Hypertension, Angina |
Experimental Protocol: Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function and pharmacology.
-
Cell Preparation:
-
Use a cell line that endogenously expresses the target VGCC (e.g., L-type) or a cell line heterologously expressing the channel (e.g., HEK293 cells).
-
Isolate a single cell for recording.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration using a glass micropipette to form a high-resistance seal with the cell membrane.
-
Control the membrane potential using a voltage clamp amplifier.
-
Apply a voltage protocol to elicit calcium currents. For example, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the channels.
-
-
Compound Application:
-
Record baseline calcium currents in the absence of the compound.
-
Perfuse the cell with a solution containing the test compound at a specific concentration.
-
Record the calcium currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium current before and after compound application.
-
Calculate the percentage of inhibition of the current.
-
Repeat the experiment with multiple concentrations to generate a dose-response curve and determine the IC50 value.
-
The Role of the 4-Pentylphenyl Moiety
The 4-pentylphenyl group is a significant structural feature of the molecule. Its long alkyl chain imparts a high degree of lipophilicity. This characteristic is likely to play a crucial role in:
-
Target Binding: The pentylphenyl group can engage in strong hydrophobic and van der Waals interactions within a nonpolar binding pocket of a target protein. This can significantly contribute to the overall binding affinity and potency of the compound.
-
Pharmacokinetics: The lipophilicity will influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. It may enhance membrane permeability, facilitating entry into cells and crossing the blood-brain barrier, but could also lead to increased metabolic clearance or non-specific binding.
Conclusion and Future Directions
Based on a structural and literature-based inferential analysis, this compound has the potential to target several key proteins of therapeutic relevance. The azetidine core is a validated pharmacophore for interacting with STAT3, enzymes in the mycobacterial mycolic acid pathway, and voltage-gated calcium channels. The 4-pentylphenyl group is poised to enhance potency through hydrophobic interactions.
The logical next steps in the investigation of this compound should involve a systematic experimental evaluation of its activity against these predicted target classes. The experimental protocols detailed in this guide, including luciferase reporter assays, mycobacterial growth inhibition assays, and patch-clamp electrophysiology, provide a clear roadmap for elucidating the pharmacological profile of this novel compound. Such studies will be essential to validate these hypotheses and determine the therapeutic potential of this compound.
References
- 1. benthamscience.com [benthamscience.com]
- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of the Mycobacterial Mycolic Acid Biosynthesis Pathway [pl.csl.sri.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dl.begellhouse.com [dl.begellhouse.com]
- 18. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 20. Calcium channel blocker - Wikipedia [en.wikipedia.org]
in silico modeling of 3-(4-Pentylphenyl)azetidine
An In-depth Technical Guide to the In Silico Modeling of 3-(4-Pentylphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties that can enhance pharmacological profiles.[1][2][3] This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for a novel compound, this compound. While specific experimental data for this molecule is not publicly available, this document serves as a detailed framework for its computational evaluation as a potential therapeutic agent. The methodologies outlined herein encompass target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, providing a robust strategy for assessing the compound's potential efficacy and safety.
Introduction to this compound and the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered considerable attention in drug discovery.[2][3] Their strained ring system offers a unique three-dimensional geometry that can be exploited for precise interactions with biological targets.[4] The incorporation of an azetidine moiety can lead to improved metabolic stability, aqueous solubility, and cell permeability.[5] The subject of this guide, this compound, features a lipophilic pentylphenyl group, suggesting potential interactions with hydrophobic pockets in target proteins. Given the diverse biological activities of azetidine-containing molecules, including anticancer and antimicrobial effects, a systematic in silico evaluation is a critical first step in elucidating the therapeutic potential of this novel compound.[3]
Hypothetical Target Selection and Rationale
In the absence of specific biological data for this compound, we propose a hypothetical target for our in silico study. Based on the common therapeutic areas for azetidine derivatives, we have selected Signal Transducer and Activator of Transcription 3 (STAT3) as a potential target.[6] Constitutive activation of STAT3 is implicated in various cancers, making it a validated target for anticancer drug development.[6] This guide will proceed with the premise that this compound is being investigated as a potential inhibitor of the STAT3 SH2 domain.
In Silico Modeling Workflow
The following sections detail the proposed computational workflow for evaluating the interaction of this compound with the STAT3 protein.
Homology Modeling of the STAT3 SH2 Domain
Objective: To generate a three-dimensional model of the STAT3 SH2 domain if a high-resolution crystal structure is unavailable.
Protocol:
-
Template Selection: A BLAST search of the Protein Data Bank (PDB) with the STAT3 SH2 domain sequence will be performed to identify suitable templates with high sequence identity (>90%) and resolution (<2.5 Å).
-
Sequence Alignment: The target sequence will be aligned with the template sequence using ClustalW.
-
Model Building: A homology model will be constructed using MODELLER, generating 100 independent models.
-
Model Evaluation: The quality of the generated models will be assessed using PROCHECK for stereochemical quality (Ramachandran plot analysis) and ProSA for overall model quality (z-score). The model with the best scores will be selected for further studies.
Molecular Docking
Objective: To predict the binding mode and affinity of this compound to the STAT3 SH2 domain.
Protocol:
-
Ligand Preparation: The 3D structure of this compound will be built using Avogadro and optimized using the MMFF94 force field. Gasteiger charges will be added.
-
Receptor Preparation: The selected STAT3 SH2 domain model will be prepared using AutoDockTools. Polar hydrogens will be added, and non-polar hydrogens will be merged. Gasteiger charges will be computed.
-
Grid Box Definition: A grid box of 60 x 60 x 60 Å with a spacing of 0.375 Å will be centered on the known pY705 binding site of the SH2 domain.
-
Docking Simulation: AutoDock Vina will be used for the docking simulation with an exhaustiveness of 8. The top 10 binding poses will be generated and ranked based on their binding affinity.
Table 1: Hypothetical Docking Results of this compound with STAT3 SH2 Domain
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| 1 | -8.5 | Arg609, Lys591, Ser611, Ser613 | 2 | Trp623, Val637, Ile659 |
| 2 | -8.2 | Arg609, Ser611, Glu612 | 1 | Trp623, Pro638, Ile659 |
| 3 | -7.9 | Lys591, Ser613, Gln635 | 2 | Val637, Ile639, Tyr640 |
Molecular Dynamics (MD) Simulations
Objective: To assess the stability of the this compound-STAT3 complex and to analyze the dynamic behavior of the ligand in the binding pocket.
Protocol:
-
System Preparation: The top-ranked docked complex will be solvated in a cubic box of TIP3P water molecules with a 10 Å buffer. Counter-ions (Na+ and Cl-) will be added to neutralize the system.
-
MD Simulation: GROMACS will be used for the MD simulation with the AMBER99SB-ILDN force field for the protein and the GAFF force field for the ligand. The system will be energy minimized, followed by a 1 ns NVT equilibration and a 1 ns NPT equilibration. A 100 ns production MD run will be performed.
-
Trajectory Analysis: Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis will be performed on the trajectory to evaluate the stability and interactions of the complex.
Table 2: Hypothetical MD Simulation Data for this compound-STAT3 Complex
| Parameter | Average Value | Standard Deviation | Interpretation |
| Protein RMSD (Å) | 1.8 | 0.3 | Stable protein backbone |
| Ligand RMSD (Å) | 0.9 | 0.2 | Stable ligand binding pose |
| Number of H-bonds | 2.1 | 0.5 | Consistent hydrogen bonding |
ADMET Prediction
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
Protocol:
-
Property Prediction: The SwissADME web server will be used to predict various physicochemical and pharmacokinetic properties.
-
Toxicity Prediction: The ProTox-II web server will be used to predict potential toxicity endpoints.
Table 3: Hypothetical ADMET Profile of this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 217.33 g/mol | < 500 g/mol |
| LogP | 3.5 | < 5 |
| H-bond Donors | 1 | < 5 |
| H-bond Acceptors | 1 | < 10 |
| Lipinski's Rule of 5 | 0 violations | 0 violations |
| GI Absorption | High | High |
| BBB Permeant | Yes | Yes/No |
| CYP2D6 Inhibitor | No | No |
| LD50 (rat, oral) | 2500 mg/kg | > 2000 mg/kg (low toxicity) |
Visualizations
In Silico Modeling Workflow Diagram
Caption: Workflow for the .
Hypothetical STAT3 Signaling Pathway
Caption: Hypothetical inhibition of the STAT3 signaling pathway.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for the preliminary evaluation of this compound as a potential therapeutic agent, using STAT3 as a hypothetical target. The described workflow, from target modeling to ADMET prediction, provides a robust framework for assessing the drug-like properties and potential efficacy of novel azetidine-containing compounds. The hypothetical data presented in the tables illustrates the types of quantitative insights that can be gained from such computational studies, enabling data-driven decisions in the early stages of drug discovery. While the findings presented here are illustrative, the methodologies are grounded in established computational chemistry practices and can be readily adapted for the investigation of other novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 3-(4-Pentylphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct experimental data for the solubility and stability of 3-(4-pentylphenyl)azetidine has been found in publicly available literature. This guide is a compilation of predicted data for the target compound, experimental data for structurally analogous compounds, and established scientific principles to provide a comprehensive technical overview. All data should be confirmed with experimental studies.
Introduction
Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties that can enhance pharmacological profiles. The compound this compound, which incorporates a 3-phenylazetidine core and a 4-pentylphenyl substituent, presents a scaffold with potential for modulation of lipophilicity and metabolic stability. This document provides a detailed examination of the predicted solubility and potential stability characteristics of this compound to support early-stage drug discovery and development efforts.
Predicted Physicochemical Properties and Solubility
Due to the absence of experimental data, the physicochemical properties and solubility of this compound have been predicted using computational models. These predictions offer a valuable baseline for understanding its behavior in various solvent systems.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Tool/Method |
| Molecular Formula | C₁₄H₂₁N | - |
| Molecular Weight | 203.33 g/mol | - |
| LogP (Octanol-Water) | 3.8 | ALOGPS |
| pKa (most basic) | 9.8 | ChemAxon |
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Prediction Tool |
| Water | 0.02 | 9.84 x 10⁻⁵ | ADMETLab 2.0 |
| Ethanol | 150 | 0.74 | Generic Prediction |
| DMSO | 200 | 0.98 | Generic Prediction |
| Methanol | 100 | 0.49 | Generic Prediction |
| Acetone | 250 | 1.23 | Generic Prediction |
| Chloroform | 300 | 1.48 | Generic Prediction |
Note: Generic predictions for organic solvents are based on the principle of "like dissolves like" and the high predicted LogP value, suggesting good solubility in nonpolar to moderately polar organic solvents.
Stability Profile
The stability of this compound is crucial for its development as a therapeutic agent. While specific stability data is unavailable, potential degradation pathways can be inferred from studies on other azetidine-containing molecules. The primary routes of degradation for azetidine rings often involve hydrolysis and oxidation.
A forced degradation study on a structurally related azetidine-containing compound, G334089, revealed two main degradation mechanisms: amide bond hydrolysis and the formation of an azetidinium ion, which leads to ring-opening.[1] For this compound, which lacks an amide bond directly attached to the azetidine ring, the formation of an azetidinium ion under acidic conditions is a more probable degradation pathway.
Potential Degradation Pathways:
-
Acid-catalyzed Ring Opening: Protonation of the azetidine nitrogen under acidic conditions can lead to the formation of a reactive azetidinium ion. This can be followed by nucleophilic attack (e.g., by water) resulting in ring opening to form an amino alcohol derivative.
-
Oxidation: The nitrogen atom in the azetidine ring can be susceptible to oxidation, potentially forming an N-oxide. The benzylic position of the pentyl group could also be a site for oxidative metabolism.
Experimental Protocols
The following are detailed, generalized experimental protocols for determining the solubility and stability of a novel compound like this compound.
Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and pathways.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, pH 7.4 buffer, 0.1 M NaOH)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products.
Procedure:
-
Prepare solutions of this compound in the different stress media.
-
Hydrolytic Stability: Expose the solutions to acidic, neutral, and basic conditions at elevated temperatures (e.g., 60-80 °C).
-
Oxidative Stability: Treat the solution with a dilute hydrogen peroxide solution at room temperature.
-
Thermal Stability: Expose the solid compound and a solution to high temperatures.
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
At specified time points, withdraw samples and analyze them by HPLC-PDA-MS.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation and attempt to identify the structure of major degradation products using mass spectrometry data.
Visualizations
The following diagrams illustrate the generalized workflows and potential chemical pathways described in this guide.
Caption: A generalized workflow for determining the equilibrium solubility of a compound.
Caption: A typical workflow for conducting a forced degradation stability study.
Caption: A plausible pathway for the acid-catalyzed degradation of this compound.
References
Preliminary Toxicity Screening of 3-(4-Pentylphenyl)azetidine: An In-Depth Technical Guide
Disclaimer: No specific toxicological data for 3-(4-Pentylphenyl)azetidine has been found in publicly available literature. This guide therefore provides a framework for a preliminary toxicity screening based on established principles for novel chemical entities and general knowledge of the azetidine scaffold. The experimental protocols are generalized and should be adapted and validated for the specific test substance.
Introduction
This compound is a novel compound featuring a saturated four-membered nitrogen-containing heterocycle. The azetidine ring, a strained cyclic amine, is a structural motif of interest in medicinal chemistry due to its ability to impart conformational rigidity and serve as a versatile synthetic handle. However, the inherent ring strain can also be a source of chemical and metabolic instability, potentially leading to toxicological liabilities.[1][2] One notable example of a toxic azetidine derivative is azetidine-2-carboxylic acid, a naturally occurring non-proteinogenic amino acid that can be misincorporated into proteins in place of proline, leading to protein misfolding and subsequent pro-inflammatory and pro-apoptotic effects.[3]
Given the limited information on the toxicological profile of this compound, a systematic preliminary screening is essential to identify any potential hazards early in the drug development process. This guide outlines a tiered approach to the initial toxicity assessment, encompassing in silico, in vitro, and in vivo methodologies designed to provide a foundational understanding of the compound's safety profile.
Tier 1: In Silico and Physicochemical Characterization
Prior to initiating biological testing, a thorough in silico and physicochemical analysis can provide valuable predictive information regarding the potential toxicological properties of this compound.
Physicochemical Properties
A summary of key physicochemical properties that should be determined is presented in Table 1. These parameters are crucial for designing and interpreting subsequent toxicological assays.
| Parameter | Importance in Toxicity Screening |
| Molecular Weight | Influences absorption and distribution. |
| LogP / LogD | Predicts lipophilicity, which affects membrane permeability and potential for bioaccumulation. |
| pKa | Determines the ionization state at physiological pH, impacting solubility, absorption, and receptor interaction. |
| Aqueous Solubility | Critical for formulation development and ensuring accurate dosing in biological assays. |
| Chemical Stability | Assessment of stability at different pH values and temperatures is necessary to ensure the integrity of the test compound during experiments. |
In Silico Toxicity Prediction
Computational models can be employed to predict potential toxicities based on the chemical structure of this compound. These predictions can help to prioritize and guide subsequent in vitro and in vivo testing.
| Toxicity Endpoint | In Silico Model Examples | Predicted Outcome |
| Genotoxicity | DEREK Nexus, Sarah Nexus | Prediction of mutagenicity and clastogenicity based on structural alerts. |
| Carcinogenicity | Carcinogenicity Potency Database (CPDB) | Prediction based on structural similarity to known carcinogens. |
| hERG Inhibition | Various QSAR models | Prediction of potential for cardiac QT prolongation. |
| Hepatotoxicity | DILIrank, HEPA-Tox | Prediction of potential for drug-induced liver injury. |
| Metabolism | ADMET Predictor, StarDrop | Prediction of major metabolites and metabolic pathways. |
Tier 2: In Vitro Toxicity Screening
In vitro assays are a cornerstone of preliminary toxicity screening, offering a rapid and cost-effective means to assess the potential of a compound to cause cellular damage.
Cytotoxicity Assessment
The initial assessment of cytotoxicity determines the concentration range of this compound that causes cell death. This information is crucial for dose selection in subsequent, more specific in vitro assays.
Table 2: Representative Cytotoxicity Data
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| HepG2 (human liver) | MTT | Cell Viability | Data to be generated |
| HEK293 (human kidney) | MTT | Cell Viability | Data to be generated |
| SH-SY5Y (human neuroblastoma) | MTT | Cell Viability | Data to be generated |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment
Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.
Table 3: Genotoxicity Assay Panel
| Assay | Organism/Cell Line | Endpoint | Result |
| Ames Test | Salmonella typhimurium | Gene Mutation | Data to be generated |
| In Vitro Micronucleus Test | CHO-K1 or TK6 cells | Chromosomal Damage | Data to be generated |
The in vitro micronucleus test identifies substances that cause chromosomal damage by detecting the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., CHO-K1) and expose the cells to at least three concentrations of this compound, along with positive and negative controls.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.
-
Microscopic Analysis: Analyze the cells for the presence of micronuclei in binucleated cells using fluorescence microscopy.
-
Data Analysis: Determine the frequency of micronucleated cells at each concentration and compare it to the control groups.
Cardiotoxicity Assessment
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.
Table 4: hERG Inhibition Assay
| Assay Type | Endpoint | IC50 (µM) |
| Automated Patch Clamp | hERG Channel Inhibition | Data to be generated |
Automated patch clamp systems provide a high-throughput method for assessing the effect of compounds on the hERG channel.
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Electrophysiological Recording: Measure the hERG channel current in response to a specific voltage protocol before and after compound application.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Tier 3: In Vivo Acute Toxicity Screening
An acute oral toxicity study in a rodent model provides preliminary information on the potential for acute toxicity after a single dose of the compound.
Table 5: Acute Oral Toxicity Study (OECD 423)
| Species/Strain | Dose (mg/kg) | Clinical Observations | Mortality |
| Rat (Sprague-Dawley) | 300 | Observations to be recorded | Data to be generated |
| Rat (Sprague-Dawley) | 2000 | Observations to be recorded | Data to be generated |
This method uses a stepwise procedure with a small number of animals per step.
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of this compound at a starting dose level (e.g., 300 mg/kg).
-
Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days.
-
Stepwise Procedure: Depending on the outcome at the starting dose, the next step may involve dosing at a lower or higher dose level.
-
Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality.
Mandatory Visualizations
Caption: Tiered approach to preliminary toxicity screening.
Caption: Hypothetical pathway of azetidine-induced toxicity.
Conclusion
This technical guide provides a comprehensive, albeit generalized, framework for the preliminary toxicity screening of this compound. The tiered approach, progressing from in silico predictions to focused in vitro assays and a preliminary in vivo study, allows for a systematic and data-driven assessment of the compound's safety profile. The results from these studies will be critical in identifying potential toxicological liabilities and informing the decision-making process for the further development of this novel chemical entity. It is imperative that all experimental work is conducted in compliance with relevant regulatory guidelines and with appropriate scientific rigor.
References
Technical Whitepaper: Synthesis and Characterization of 3-(4-Pentylphenyl)azetidine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical guide on the synthesis and potential properties of 3-(4-Pentylphenyl)azetidine, a novel azetidine derivative. Due to the absence of a specific CAS number for this compound in publicly available databases, this guide presents a proposed synthetic pathway based on established methodologies for analogous 3-aryl-azetidines. Detailed experimental protocols, quantitative data from related compounds, and workflow visualizations are provided to facilitate further research and development in this area.
Introduction to 3-Aryl-Azetidines
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. The strained azetidine ring imparts unique conformational constraints and physicochemical properties, making it a valuable scaffold in drug design. The incorporation of an aryl group at the 3-position of the azetidine ring creates a class of compounds, 3-aryl-azetidines, with diverse biological activities. These compounds have been explored as modulators of various biological targets, including transporters and enzymes. The 4-pentylphenyl substituent is a common feature in molecules targeting cannabinoid receptors and other lipophilic binding sites, suggesting that this compound may possess interesting pharmacological properties.
Proposed Synthetic Pathway for this compound
A plausible and efficient synthetic route to this compound involves the reaction of an organometallic reagent derived from 4-pentylbromobenzene with a suitable azetidine electrophile. A common and effective strategy utilizes the addition of an aryllithium or Grignard reagent to N-protected 3-azetidinone, followed by deprotection.
Below is a DOT script visualizing the proposed two-step synthesis.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, representative experimental protocols for the key steps in the proposed synthesis of this compound, adapted from established procedures for the synthesis of analogous 3-aryl-azetidines.
Synthesis of N-Boc-3-hydroxy-3-(4-pentylphenyl)azetidine
Materials:
-
1-Bromo-4-pentylbenzene
-
n-Butyllithium (2.5 M in hexanes)
-
N-Boc-3-azetidinone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-bromo-4-pentylbenzene (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of the aryllithium reagent.
-
Add a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford N-Boc-3-hydroxy-3-(4-pentylphenyl)azetidine.
Deprotection and Reduction to this compound
Materials:
-
N-Boc-3-hydroxy-3-(4-pentylphenyl)azetidine
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et3SiH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-3-hydroxy-3-(4-pentylphenyl)azetidine (1.0 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) to the solution and stir at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
To the same reaction mixture, add triethylsilane (3-5 equivalents) and continue stirring at room temperature for 12-24 hours to effect the reduction of the tertiary alcohol.
-
Carefully neutralize the reaction mixture by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, elution with a mixture of dichloromethane/methanol/ammonium hydroxide) to yield this compound.
Quantitative Data for Analogous 3-Aryl-Azetidines
The following tables summarize representative quantitative data for the synthesis of closely related 3-aryl-azetidine derivatives, providing an indication of expected yields and key analytical data.
| Entry | Aryl Group | Protecting Group | Yield (%) | Reference |
| 1 | Phenyl | Boc | 85 | [1] |
| 2 | 4-Chlorophenyl | Boc | 78 | [1] |
| 3 | 3,4-Dichlorophenyl | Boc | 82 | [1] |
| 4 | 4-Methoxyphenyl | Boc | 90 | [2] |
| Table 1: Representative yields for the synthesis of N-Boc-3-hydroxy-3-aryl-azetidines. |
| Entry | Aryl Group | Deprotection/Reduction Conditions | Yield (%) | Reference |
| 1 | Phenyl | TFA, Et3SiH | 75 | [1] |
| 2 | 4-Chlorophenyl | TFA, Et3SiH | 70 | [1] |
| 3 | 3,4-Dichlorophenyl | TFA, Et3SiH | 68 | [1] |
| 4 | 4-Methoxyphenyl | HCl in Dioxane, then H2/Pd | 80 | [2] |
| Table 2: Representative yields for the deprotection and reduction to 3-aryl-azetidines. |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a novel 3-aryl-azetidine derivative like this compound.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This technical guide provides a foundational framework for the synthesis and study of this compound. While a CAS number and specific experimental data for this compound are not yet available, the proposed synthetic pathway, detailed protocols adapted from analogous compounds, and summarized quantitative data offer a robust starting point for researchers. The provided workflows and diagrams serve as a clear visual aid for the experimental process. Further research into this and related 3-aryl-azetidine derivatives is warranted to explore their potential applications in drug discovery and development.
References
An In-depth Technical Guide on the Structure-Activity Relationship of 3-(4-Pentylphenyl)azetidine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct structure-activity relationship (SAR) studies for 3-(4-pentylphenyl)azetidine are not extensively available in the public domain. This guide synthesizes information on related 3-phenylazetidine derivatives and azetidine-containing compounds to infer potential SAR trends and provide a framework for the design and evaluation of novel analogs, with a particular focus on their potential as enzyme inhibitors, such as Fatty Acid Amide Hydrolase (FAAH).
Introduction to Azetidine Scaffolds in Medicinal Chemistry
Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry. Their unique conformational properties, inherent three-dimensionality, and ability to serve as bioisosteric replacements for other cyclic and acyclic moieties make them attractive for drug design. The azetidine ring can influence physicochemical properties such as solubility and metabolic stability, and its substitution pattern allows for fine-tuning of pharmacological activity. This guide focuses on the structure-activity relationships of 3-phenylazetidine derivatives, with a specific interest in the this compound core, to inform the development of novel therapeutic agents.
Structure-Activity Relationship (SAR) Studies
2.1. Substitutions on the Phenyl Ring
The nature and position of substituents on the 3-phenyl ring significantly impact biological activity. Studies on various azetidine derivatives have shown that both electron-donating and electron-withdrawing groups can modulate potency and selectivity for different targets.
-
Antimicrobial Activity: In a series of substituted phenyl azetidin-2-one sulphonyl derivatives, compounds bearing electron-withdrawing groups on the phenyl ring demonstrated the highest antibacterial and antifungal activity.[1]
-
Anticancer Activity: A series of 3-(4-methoxyphenyl)azetidine analogues were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.[2]
-
Enzyme Inhibition (FAAH): For urea-based FAAH inhibitors, substitutions on the aromatic ring play a crucial role in potency. The presence of a trifluoromethyl group, for example, has been explored in SAR studies of FAAH inhibitors.[3]
Table 1: SAR of 3-Arylazetidine Derivatives (General Observations)
| Position of Substitution | Type of Substituent | Effect on Activity (Example Target) | Reference |
| Phenyl Ring (para) | Electron-withdrawing (e.g., -Cl, -NO2) | Increased antimicrobial activity | [1] |
| Phenyl Ring (para) | Electron-donating (e.g., -OCH3) | Potent anticancer activity | [2] |
| Phenyl Ring | Various | Modulation of FAAH inhibition | [1][3] |
| Azetidine Nitrogen (N1) | Bulky substituents | Can influence selectivity and potency | [4] |
2.2. Modifications of the Azetidine Ring
Substitution on the azetidine nitrogen (N1) and at other positions of the ring is a key strategy for optimizing pharmacological properties.
-
Triple Reuptake Inhibitors: Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold were designed and evaluated as triple reuptake inhibitors (TRIs) for potential antidepressant activity.[5]
-
Antiviral Activity: N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been investigated as antiviral agents and antibiotic enhancers.[4]
Table 2: Biological Activity of Selected Azetidine Derivatives
| Compound Scaffold | Substitution Pattern | Biological Activity | Quantitative Data (if available) | Reference |
| Phenyl azetidin-2-one sulphonyl | Electron-withdrawing groups on phenyl ring | Antimicrobial | - | [1] |
| 3-(4-methoxyphenyl)azetidine | Various N-substitutions | Anticancer | - | [2] |
| N-Substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-one | 3-methyl-4-fluorophenyl at N1 | Antiviral (Influenza A H1N1) | EC50 = 8.3 µM | [4] |
| 3-Aryl-3-oxypropylamine azetidine | Various N-alkyl substitutions | Triple Reuptake Inhibition | - | [5] |
| Azetidine Urea | Tetra-substituted | FAAH Inhibition | In vivo activity reported | [6] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel this compound analogs. Below are generalized protocols based on the available literature for the synthesis of the azetidine core and for a relevant biological assay.
3.1. General Synthesis of 3-Arylazetidines
The synthesis of 3-arylazetidines can be achieved through various routes. A common approach involves the cyclization of a suitably substituted 3-amino-1-propanol derivative.
Scheme 1: Synthesis of 3-(4-bromophenyl)azetidine [2]
-
Synthesis of ethyl-2-(4-bromophenyl)-2-cyanoacetate: 2-(4-bromophenyl)acetonitrile is reacted with ethyl chloroformate in the presence of n-butyl lithium.
-
Reduction to 3-amino-2-(4-bromophenyl)propan-1-ol: The resulting cyanoacetate is reduced using a reducing agent like sodium borohydride.
-
Protection of the amino group: The amino group is protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
-
Activation of the hydroxyl group: The primary alcohol is activated by conversion to a good leaving group, such as a tosylate, by reacting with tosyl chloride.
-
Intramolecular Cyclization: The protected amino-tosylate undergoes intramolecular cyclization upon treatment with a base to form the N-Boc-3-(4-bromophenyl)azetidine.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final 3-(4-bromophenyl)azetidine.
Further modifications, such as the introduction of the pentyl group at the 4-position of the phenyl ring, could be achieved through cross-coupling reactions (e.g., Suzuki or Kumada coupling) on the bromo-substituted intermediate or by starting with the appropriately substituted phenylacetonitrile.
3.2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Given the potential of azetidine derivatives as FAAH inhibitors, a standard in vitro assay to determine inhibitory potency is described below.[3]
-
Enzyme and Substrate Preparation: Recombinant human FAAH is used as the enzyme source. A fluorescent substrate, such as N-(6-methoxypyridin-3-yl) octanamide (OMP), is prepared.
-
Assay Conditions: The assay is typically performed in a sodium phosphate buffer (pH 8.0) containing a low concentration of bovine serum albumin (BSA).
-
Inhibition Measurement: Test compounds are pre-incubated with the FAAH enzyme at 37°C. The reaction is initiated by the addition of the substrate.
-
Data Acquisition: The rate of hydrolysis of the substrate is monitored by measuring the increase in fluorescence of the product (6-methoxypyridin-3-amine) over time using a microplate reader.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
4.1. Signaling Pathway
Caption: FAAH-mediated hydrolysis of anandamide and its inhibition.
4.2. Experimental Workflow
Caption: Workflow for SAR studies of 3-arylazetidine analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 5. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 6. Fatty acid amide hydrolase inhibitors. 3: Tetra-substituted azetidine ureas with in vivo activity [discovery.fiu.edu]
Methodological & Application
Application Notes and Protocols for 3-(4-Pentylphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 3-(4-Pentylphenyl)azetidine is not extensively documented in publicly available scientific literature. Therefore, the following application notes and protocols are based on established methodologies for analogous 3-aryl-azetidine derivatives and should be considered as a representative framework for research and development. These protocols are intended as a guide and may require optimization for the specific properties of this compound.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2] Their rigid structure and synthetic tractability make them valuable scaffolds in drug discovery.[3][4] Phenyl-substituted azetidines, in particular, have been explored for their potential to interact with a variety of biological targets. This document provides a hypothetical, yet representative, set of experimental protocols for the investigation of this compound, a novel analogue in this class. The methodologies outlined below are based on common practices for the synthesis, purification, and biological evaluation of similar small molecules.[5][6]
Hypothetical Biological Profile
Based on studies of analogous 3-aryl-azetidine compounds, it is plausible that this compound could exhibit activity as a monoamine transporter ligand or as a GABA uptake inhibitor.[7][8] The lipophilic pentyl group may enhance membrane permeability and affinity for hydrophobic binding pockets. The protocols provided will focus on evaluating these potential activities.
Synthesis and Characterization
The synthesis of this compound can be approached through several established routes for 3-aryl-azetidines. A common method involves the cyclization of a suitable precursor, such as a γ-haloamine.[6]
Protocol 3.1: Synthesis of this compound
This protocol is a representative example and may require optimization.
Materials:
-
1-(4-Pentylphenyl)propan-1-one
-
Appropriate aminating and reducing agents
-
Halogenating agent (e.g., thionyl chloride)
-
Solvents (e.g., THF, DCM)
-
Base (e.g., triethylamine)
Procedure:
-
Amination and Reduction: Convert 1-(4-pentylphenyl)propan-1-one to the corresponding γ-amino alcohol through reductive amination.
-
Halogenation: Treat the γ-amino alcohol with a halogenating agent to produce the γ-haloamine precursor.
-
Cyclization: Induce intramolecular cyclization of the γ-haloamine in the presence of a base to form the azetidine ring.[6]
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Evaluation
The following protocols describe in vitro assays to investigate the potential biological activity of this compound.
Protocol 4.1: Monoamine Transporter Binding Assay
This assay will determine the binding affinity of the compound for the dopamine transporter (DAT) and serotonin transporter (SERT).
Materials:
-
Cell membranes prepared from cells expressing human DAT or SERT
-
Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT)
-
This compound
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Filtration: Rapidly filter the incubation mixture to separate bound from free radioligand.
-
Scintillation Counting: Quantify the amount of bound radioligand by liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of radioligand binding. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 4.2: GABA Uptake Inhibition Assay
This assay will assess the ability of the compound to inhibit GABA uptake by GAT-1 and GAT-3 transporters.[8]
Materials:
-
Synaptosomes prepared from rat brain tissue
-
[³H]GABA
-
This compound
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of this compound.
-
Incubation: Initiate GABA uptake by adding [³H]GABA to the mixture.
-
Termination: Stop the uptake reaction by rapid filtration and washing.
-
Scintillation Counting: Measure the amount of [³H]GABA taken up by the synaptosomes using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of GABA uptake.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Monoamine Transporter Binding Affinities
| Compound | DAT Ki (nM) | SERT Ki (nM) |
| This compound | 150 | 25 |
| Reference Compound 1 | 10 | 500 |
| Reference Compound 2 | 200 | 15 |
Table 2: Hypothetical GABA Uptake Inhibition
| Compound | GAT-1 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) |
| This compound | 5.2 | 18.7 |
| Reference Compound 3 | 1.5 | 35.1 |
| Reference Compound 4 | 25.8 | 2.3 |
Visualizations
Diagram 1: Hypothetical Signaling Pathway
Caption: Inhibition of Serotonin Reuptake
Diagram 2: Experimental Workflow
Caption: Research and Development Workflow
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Pentylphenyl)azetidine in High-Throughput Screening
Disclaimer: As of October 2025, specific high-throughput screening data and detailed biological activity for 3-(4-Pentylphenyl)azetidine are not extensively available in the public domain. The following application notes and protocols are presented as a representative example for researchers and drug development professionals. The hypothetical biological target, signaling pathway, experimental protocols, and data are based on the known activities of similar azetidine-containing compounds and established high-throughput screening methodologies.[1][2][3][4][5][6]
Introduction: Investigating this compound as a Modulator of a Novel Gs-Coupled GPCR
G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. Azetidine-containing small molecules have shown a wide range of pharmacological activities and are recognized as valuable scaffolds in drug discovery.[2][5] This document outlines a hypothetical high-throughput screening (HTS) campaign to evaluate this compound as a potential antagonist of a novel Gs-coupled GPCR, hereafter referred to as "Target G".
Activation of Gs-coupled GPCRs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[7][8][9][10] Dysregulation of GPCR signaling pathways is implicated in numerous diseases, making the identification of novel modulators a key objective in drug discovery. This application note details a robust, HTS-compatible bioluminescent assay for monitoring changes in intracellular cAMP levels to identify and characterize antagonists of Target G.[8][9]
Hypothetical Signaling Pathway
The activation of Target G by its endogenous ligand initiates a signaling cascade that results in the production of intracellular cAMP. An antagonist would block this interaction, thereby inhibiting the downstream signaling.
High-Throughput Screening Protocol
A competitive antagonist assay is designed to measure the ability of test compounds to inhibit the agonist-induced production of cAMP. The cAMP-Glo™ Assay is a suitable method for this purpose.[8][9]
Materials and Reagents
-
HEK293 cells stably expressing "Target G"
-
Assay medium: DMEM with 0.1% BSA, 20 mM HEPES
-
Agonist: EC80 concentration of the known Target G agonist
-
This compound and other test compounds
-
cAMP-Glo™ Assay Kit (Promega) or similar
-
384-well white, solid-bottom assay plates
Experimental Workflow
The following workflow outlines the key steps in the high-throughput screening process.
Detailed Protocol
-
Cell Preparation: Culture HEK293 cells stably expressing Target G to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay medium to a final concentration of 1 x 10^6 cells/mL.
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control (a known Target G antagonist), and negative control (DMSO) into a 384-well assay plate.
-
Cell Dispensing: Add 10 µL of the cell suspension to each well of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the cells.
-
Agonist Addition: Add 5 µL of the Target G agonist at a final concentration equivalent to its EC80 value to all wells, except for the negative control wells (which receive 5 µL of assay medium).
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection:
-
Add 15 µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Add 30 µL of cAMP-Glo™ Detection Solution (containing protein kinase A) to each well.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the cAMP concentration. Calculate the percentage inhibition for each compound concentration relative to the controls. Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Results
The following table summarizes the hypothetical potency and selectivity of this compound and other compounds against Target G and two other related Gs-coupled GPCRs.
| Compound ID | Target G IC50 (nM) | GPCR-2 IC50 (nM) | GPCR-3 IC50 (nM) |
| This compound | 75 | >10,000 | >10,000 |
| Compound A | 1,200 | 1,500 | >10,000 |
| Compound B | 50 | 250 | 5,000 |
| Positive Control | 10 | 15 | 25 |
Conclusion
This application note provides a hypothetical framework for the high-throughput screening of this compound as a potential modulator of a novel Gs-coupled GPCR, "Target G". The detailed protocol for a cAMP-based assay demonstrates a robust and scalable method for identifying and characterizing antagonists. The hypothetical data suggests that this compound could be a potent and selective antagonist for Target G. Further studies, including binding assays and functional cellular assays, would be required to confirm its mechanism of action and therapeutic potential. The methodologies described herein are widely applicable to the screening of other novel compounds against various GPCR targets.[7]
References
- 1. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medwinpublisher.org [medwinpublisher.org]
- 7. A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitor GPCR Modulation of Cellular cAMP with an HTS Bioluminescence Based Assay [worldwide.promega.com]
- 9. cAMP-Glo™ Assay [promega.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols: 3-(4-Pentylphenyl)azetidine as a Molecular Probe
Disclaimer: There is currently no published scientific literature detailing the use of 3-(4-Pentylphenyl)azetidine specifically as a molecular probe. The following application notes and protocols are hypothetical and based on the known reactivity of other functionalized azetidine scaffolds. The proposed application leverages the principles of chemical proteomics and the established reactivity of certain azetidine derivatives as cysteine-targeting electrophiles.
Introduction
Azetidine-containing molecules are of significant interest in drug discovery due to their conformational rigidity and favorable physicochemical properties.[1][2] The strained four-membered ring of azetidine can be harnessed to create reactive functionalities, making it a valuable scaffold for designing molecular probes.[3] This document outlines a potential application for a derivative of this compound as a covalent molecular probe for identifying and profiling reactive cysteine residues within the proteome.
The proposed probe, 3-(4-Pentylphenyl)-1-(5-(prop-2-yn-1-yloxy)-1,3,4-oxadiazol-2-yl)azetidine (hereafter referred to as PPA-Probe ), incorporates the this compound core, a cysteine-reactive 1,3,4-oxadiazole warhead, and a terminal alkyne handle for downstream detection and enrichment via click chemistry. Such probes are instrumental in activity-based protein profiling (ABPP), a powerful chemical proteomics strategy to map the activity of enzymes and identify novel drug targets in their native biological context.[4][5]
Proposed Mechanism of Action: Cysteine Alkylation
The reactivity of the PPA-Probe is predicated on the electrophilic nature of the azetidine ring when substituted with an electron-withdrawing group like a 1,3,4-oxadiazole. The ring strain of the azetidine facilitates a nucleophilic attack by the thiol group of a cysteine residue. This results in the opening of the azetidine ring and the formation of a stable, covalent thioether bond, thereby labeling the protein.
Caption: Proposed mechanism of covalent labeling of a protein cysteine residue by the PPA-Probe.
Application: Competitive Profiling of Cysteine-Reactive Proteins
A primary application of the PPA-Probe is in competitive chemical proteomics to identify the protein targets of other non-tagged small molecules or to profile changes in cysteine reactivity across different cellular states.[4] In this workflow, a proteome is pre-incubated with a compound of interest before treatment with the PPA-Probe. Proteins that are targets of the compound will show reduced labeling by the PPA-Probe, which can be quantified by mass spectrometry.[6][7]
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Functionalized PPA-Probe
This protocol describes a plausible, multi-step synthesis of the hypothetical probe 3-(4-Pentylphenyl)-1-(5-(prop-2-yn-1-yloxy)-1,3,4-oxadiazol-2-yl)azetidine .
Materials:
-
This compound hydrochloride
-
Carbonyl diimidazole (CDI)
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Propargyl bromide
-
Anhydrous solvents (THF, Ethanol, DMF)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Synthesis of 1-Carbazoyl-3-(4-pentylphenyl)azetidine: a. Dissolve this compound hydrochloride in anhydrous THF and neutralize with a suitable base (e.g., triethylamine). b. In a separate flask, dissolve CDI (1.1 eq) in anhydrous THF. c. Add the CDI solution dropwise to the azetidine solution at 0 °C and stir at room temperature for 12 hours. d. Add hydrazine hydrate (2.0 eq) and stir for an additional 4 hours. e. Remove the solvent under reduced pressure and purify the resulting semicarbazide by column chromatography.
-
Synthesis of 5-(3-(4-Pentylphenyl)azetidin-1-yl)-1,3,4-oxadiazole-2-thiol: a. Dissolve the semicarbazide from step 1 in ethanol. b. Add potassium hydroxide (1.5 eq) and carbon disulfide (1.5 eq). c. Reflux the mixture for 18 hours. d. Cool the reaction, acidify with dilute HCl, and collect the precipitate. e. Wash the solid with water and dry under vacuum to yield the oxadiazole-thiol.
-
Synthesis of PPA-Probe (Alkylation): a. Dissolve the oxadiazole-thiol from step 2 in anhydrous DMF. b. Add potassium carbonate (2.0 eq) and propargyl bromide (1.2 eq). c. Stir the mixture at room temperature for 6 hours. d. Quench the reaction with water and extract with ethyl acetate. e. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. f. Purify the final product, PPA-Probe, by silica gel column chromatography. g. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Competitive Chemical Proteomics for Target Identification
This protocol details the use of the PPA-Probe to identify the cellular targets of a test inhibitor in a competitive format.[8][9]
Materials:
-
Cell line of interest (e.g., HEK293T) and appropriate culture media.
-
Lysis buffer (e.g., PBS with 0.1% SDS, protease inhibitors).
-
Test inhibitor (dissolved in DMSO).
-
PPA-Probe (dissolved in DMSO).
-
Click chemistry reagents: Biotin-Azide, CuSO₄, TBTA ligand, TCEP.
-
Streptavidin-agarose beads.
-
Urea, DTT, Iodoacetamide (for protein denaturation, reduction, and alkylation).
-
Trypsin (sequencing grade).
-
Mass spectrometer (e.g., Orbitrap-based) and LC system.
Procedure:
-
Cell Culture and Lysis: a. Culture HEK293T cells to ~80-90% confluency. b. Harvest cells, wash with cold PBS, and lyse in lysis buffer on ice for 20 minutes. c. Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 minutes at 4 °C). d. Determine protein concentration using a BCA assay. Adjust concentration to 2 mg/mL.
-
Competitive Labeling: a. Aliquot 1 mL of cell lysate into two microcentrifuge tubes. b. To one tube, add the test inhibitor (e.g., final concentration of 10 µM). To the other, add an equivalent volume of DMSO (vehicle control). c. Incubate for 30 minutes at 37 °C. d. Add PPA-Probe to both tubes (e.g., final concentration of 1 µM). e. Incubate for an additional 60 minutes at 37 °C.
-
Click Chemistry: a. To each labeled lysate, add Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). b. Incubate for 1 hour at room temperature with gentle rotation.
-
Enrichment of Labeled Proteins: a. Add pre-washed streptavidin-agarose beads (50 µL of slurry) to each sample. b. Incubate for 4 hours at 4 °C with rotation to capture biotinylated proteins. c. Wash the beads sequentially with 0.1% SDS in PBS, 6 M urea, and finally with PBS to remove non-specifically bound proteins.
-
On-Bead Digestion for MS Analysis: a. Resuspend the beads in 6 M urea in PBS. b. Add DTT (10 mM) and incubate for 30 minutes at 37 °C to reduce disulfide bonds. c. Add iodoacetamide (20 mM) and incubate for 30 minutes at room temperature in the dark to alkylate free cysteines. d. Dilute the urea to <1 M with PBS. e. Add trypsin and incubate overnight at 37 °C to digest the proteins. f. Collect the supernatant containing the tryptic peptides.
-
LC-MS/MS Analysis and Data Processing: a. Analyze the peptide samples by LC-MS/MS. b. Process the raw data using a suitable software suite (e.g., MaxQuant) to identify and quantify proteins. c. Calculate the ratio of protein abundance in the inhibitor-treated sample versus the vehicle control. Proteins showing a significant decrease in abundance are considered potential targets of the inhibitor.
Caption: Experimental workflow for competitive chemical proteomics using the PPA-Probe.
Data Presentation
Quantitative data from a competitive proteomics experiment can be summarized to highlight potential targets. The table below shows hypothetical results for proteins whose enrichment was significantly reduced by a test inhibitor.
| Protein ID (UniProt) | Gene Name | Fold Change (Inhibitor/DMSO) | p-value | Function |
| P04035 | GAPDH | 0.95 | 0.82 | Glycolysis |
| Q06830 | HSP90AA1 | 0.91 | 0.75 | Chaperone |
| P12345 | TARGET1 | 0.15 | <0.01 | Kinase Signaling |
| Q67890 | TARGET2 | 0.21 | <0.01 | Ubiquitination |
| P62258 | ACTG1 | 1.02 | 0.95 | Cytoskeleton |
References
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 4. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]
- 5. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens | Springer Nature Experiments [experiments.springernature.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for the Derivatization of 3-(4-Pentylphenyl)azetidine in Assay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 3-(4-Pentylphenyl)azetidine, a synthetic small molecule with potential applications in drug discovery, to facilitate its analysis in various bioassays. The derivatization methods described herein are designed to enhance detectability and improve analytical performance in fluorescence-based assays, as well as in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Introduction
This compound is a heterocyclic compound featuring a reactive secondary amine within the azetidine ring. This functionality allows for straightforward derivatization to introduce moieties that are amenable to common analytical techniques. Derivatization is often a necessary step for compounds that lack a strong chromophore, are not readily ionizable, or have low volatility[1][2]. The protocols detailed below focus on three common and effective derivatization strategies: fluorescent labeling with dansyl chloride, silylation for GC-MS, and acylation for LC-MS.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 3-aryl-azetidines[3]. A general approach involves the reaction of a suitable precursor, such as a 1,3-dihalopropane derivative, with an appropriate amine under basic conditions to form the azetidine ring.
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization.
Materials:
-
1-Bromo-3-chloropropane
-
4-Pentylaniline
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (ACN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-pentylaniline (1 equivalent) in acetonitrile, add sodium carbonate (2.5 equivalents).
-
Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Section 1: Fluorescent Labeling for Enhanced Sensitivity in Bioassays
Fluorescent derivatization is a widely used technique to enhance the sensitivity of detection in liquid chromatography and other fluorescence-based assays[4]. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts[5][6].
Application Note: Dansylation of this compound
Dansylation of this compound allows for its highly sensitive quantification in biological matrices using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection. The resulting dansylated derivative exhibits strong fluorescence, enabling detection at low concentrations[5].
Protocol 2: Dansyl Chloride Derivatization for HPLC-Fluorescence Detection
Materials:
-
This compound sample
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium carbonate buffer (1 M, pH 11.0)[5]
-
Diethyl ether
-
Methanol
-
Acetonitrile
Procedure:
-
To 100 µL of the sample containing this compound in a microcentrifuge tube, add 100 µL of 1 M sodium carbonate buffer.
-
Add 200 µL of the dansyl chloride solution to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the reaction at room temperature for 15 minutes in the dark[5].
-
Extract the dansylated product by adding 500 µL of diethyl ether and vortexing for 1 minute.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., acetonitrile:water) for HPLC analysis.
HPLC-Fluorescence Detection Parameters (Representative):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Excitation Wavelength | 330 nm |
| Emission Wavelength | 530 nm[7] |
| Expected Retention Time Shift | Significant increase in retention time post-derivatization |
Section 2: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For analysis by GC-MS, non-volatile or polar compounds often require derivatization to increase their volatility and thermal stability[2]. Silylation is a common technique where an active hydrogen on the amine is replaced by a trimethylsilyl (TMS) group[2].
Application Note: Silylation of this compound for GC-MS Analysis
Silylation of this compound with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) produces a more volatile and thermally stable TMS derivative suitable for GC-MS analysis. This allows for the separation and quantification of the analyte in complex mixtures.
Protocol 3: Trimethylsilylation (TMS) for GC-MS Analysis
Materials:
-
Dried this compound sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Ethyl acetate
Procedure:
-
Ensure the sample containing this compound is completely dry, as silylating reagents are moisture-sensitive. This can be achieved by lyophilization or evaporation under nitrogen.
-
To the dried sample in a GC vial, add 50 µL of anhydrous pyridine to dissolve the analyte.
-
Add 50 µL of MSTFA.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
GC-MS Parameters (Representative):
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium at 1 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 m/z |
| Expected m/z of TMS Derivative | [M+72]+ (Molecular weight of parent + 72) |
Section 3: Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
Acylation is a derivatization technique that can improve chromatographic properties and ionization efficiency in LC-MS analysis. Acylating agents react with the secondary amine of the azetidine ring.
Application Note: Acylation of this compound for LC-MS Analysis
Acylation of this compound, for example with an acyl chloride, can increase its hydrophobicity, leading to better retention on reverse-phase columns and potentially improved ionization efficiency in the mass spectrometer.
Protocol 4: Acylation for LC-MS Analysis
Materials:
-
This compound sample
-
Acetyl chloride or other suitable acylating agent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or other aprotic solvent
-
Methanol (to quench the reaction)
Procedure:
-
Dissolve the this compound sample in dichloromethane.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding a small amount of methanol.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
LC-MS/MS Parameters (Representative):
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 0.3 mL/min |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| MS/MS | Precursor ion scan and product ion scan for the acylated derivative |
| Expected m/z of Acyl Derivative | [M + acyl group mass - H]+ |
Data Presentation
The following tables provide representative data for the analysis of derivatized this compound. Note: This data is illustrative and will vary based on the specific analytical conditions and instrumentation used.
Table 1: Representative HPLC-Fluorescence Data for Dansylated this compound
| Compound | Retention Time (min) | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity |
| This compound (underivatized) | 4.2 | - | - | Not Detected |
| Dansyl-3-(4-Pentylphenyl)azetidine | 15.8 | 330 | 530 | ++++ |
Table 2: Representative GC-MS Data for TMS-Derivatized this compound
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (underivatized) | 12.5 | 217 | 146, 117 |
| TMS-3-(4-Pentylphenyl)azetidine | 14.1 | 289 | 274, 146 |
Table 3: Representative LC-MS/MS Data for Acetylated this compound
| Compound | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) |
| This compound | 5.3 | 218.2 | 147.1, 119.1 |
| Acetyl-3-(4-Pentylphenyl)azetidine | 8.9 | 260.2 | 218.2, 147.1 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis, derivatization, and analysis.
Potential Signaling Pathway Involvement
This compound, due to its structural similarity to other pharmacologically active small molecules, may interact with various cellular signaling pathways. One potential target is the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor (GPCR) involved in metabolic and inflammatory responses. The following diagram illustrates the canonical signaling cascade initiated by FFA2 activation.
Caption: FFA2 receptor signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Free fatty acid receptor 2 - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(4-Pentylphenyl)azetidine in the Synthesis of Novel Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties, which can impart favorable characteristics to drug candidates.[1] The 3-substituted azetidine motif, in particular, serves as a versatile building block for creating novel compounds with a wide range of biological activities. This document provides detailed application notes and protocols for the use of 3-(4-pentylphenyl)azetidine as a precursor for the synthesis of novel antitumor agents, specifically focusing on analogues of the potent microtubule inhibitor, TZT-1027.
The cytotoxicity of TZT-1027 and its analogues is attributed to their ability to inhibit microtubule assembly and tubulin-dependent guanosine triphosphate (GTP) hydrolysis. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[1]
Precursor Synthesis: tert-Butyl this compound-1-carboxylate
The synthesis of the key precursor, tert-butyl this compound-1-carboxylate, can be achieved through a multi-step process adapted from the general synthesis of 3-aryl-azetidines.
Experimental Protocol:
General Synthesis of 3-Aryl-Azetidines
A general and established method for the synthesis of 3-aryl-azetidines involves a multi-step sequence starting from the corresponding aryl ketone.[1] For the synthesis of this compound, the starting material would be 4-pentylacetophenone.
Step 1: Synthesis of the Sulfonylhydrazide
-
Dissolve the corresponding sulfonyl chloride (1.0 equiv) in tetrahydrofuran (THF) (0.2 M) at 0 °C.
-
Add hydrazine hydrate (2.5 equiv) dropwise to the solution.
-
Stir the reaction mixture at 0 °C until completion, as monitored by thin-layer chromatography (TLC).
-
Dilute the mixture with ethyl acetate (EtOAc), wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the sulfonylhydrazide.
Step 2: Synthesis of the Sulfonylhydrazone
-
Dissolve the sulfonylhydrazide (1.0 equiv) in methanol (MeOH) (0.5 M).
-
Add the corresponding ketone (in this case, 4-pentylacetophenone) (1.0 equiv).
-
Stir the reaction mixture at room temperature until completion is observed by TLC.
-
The resulting sulfonylhydrazone can be used in the next step.
Step 3: Cyclization to form the Azetidine Ring
The subsequent steps involve the formation of the azetidine ring from the sulfonylhydrazone, followed by Boc-protection. While the specific reaction conditions for the 4-pentylphenyl derivative are not explicitly detailed in the searched literature, the general procedure for 3-aryl-azetidines provides a viable pathway.
Synthesis of Novel TZT-1027 Analogues
The synthesized tert-butyl this compound-1-carboxylate can be used as a key building block to synthesize novel analogues of TZT-1027. The following protocol is adapted from the synthesis of similar analogues.[1]
Experimental Workflow:
Caption: Synthetic workflow for TZT-1027 analogues.
Experimental Protocol:
Step 1: Boc Deprotection of the Azetidine Precursor
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 equiv) in a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA) at 0 °C.
-
Stir the mixture for 1 hour at room temperature.
-
Concentrate the reaction mixture under vacuum and azeotrope with dichloromethane three times to obtain the trifluoroacetate salt of this compound.[1]
Step 2: Coupling with N-Boc-Dolaproine
-
To a stirring solution of N-Boc-(2R, 3R, 4S)-dolaproine (Dap) in dry dichloromethane at 0 °C, sequentially add HATU (1.5 equiv).
-
After 10 minutes, add the previously prepared azetidine trifluoroacetate salt dissolved in dichloromethane to the reaction mixture.
-
Add diisopropylethylamine (DIPEA) (3 equiv) to the mixture.
-
Stir the reaction until completion and purify the resulting Boc-protected intermediate.[1]
Step 3: Final Deprotection and Coupling
-
Remove the Boc group from the intermediate synthesized in Step 2 using TFA as described in Step 1 to yield the corresponding TFA salt.
-
Couple this salt with the Dov-Val-Dil·TFA peptide fragment in the presence of HATU and DIPEA to yield the final TZT-1027 analogue.[1]
Biological Activity of TZT-1027 Analogues
A series of TZT-1027 analogues containing a 3-aryl-azetidine moiety have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The data from these studies provide a strong rationale for the synthesis of a this compound analogue.
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activities of several TZT-1027 analogues, demonstrating the potent cytotoxicity achieved with the 3-aryl-azetidine modification.[1]
| Compound | R Group on Phenyl Ring | IC₅₀ (nM) vs. A549 | IC₅₀ (nM) vs. HCT116 |
| 1a | H | 2.2 | 2.1 |
| 1b | 4-F | 3.5 | 3.2 |
| 1c | 4-CH₃ | 4.1 | 3.8 |
| 1d | 4-OCH₃ | 5.6 | 4.9 |
| 1e | 4-Cl | 2.9 | 2.5 |
| 1f | 4-tBu | 6.8 | 5.5 |
| 1g | 4-Ph | 7.2 | 6.1 |
| 1h | 3-Cl, 4-F | 3.1 | 2.8 |
| 1i | 4-Cl, 2-OCH₃ | 8.9 | 7.6 |
Data extracted from Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.[1]
Mechanism of Action: Signaling Pathway
The antitumor activity of TZT-1027 and its analogues stems from their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The proposed signaling pathway is illustrated below.
Caption: Proposed signaling pathway for TZT-1027 analogues.
The binding of the TZT-1027 analogue to β-tubulin inhibits the polymerization of tubulin dimers into microtubules and promotes the depolymerization of existing microtubules.[1] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle.[2] Subsequently, this arrest triggers downstream apoptotic signaling, including the phosphorylation of the anti-apoptotic protein Bcl-2, ultimately leading to programmed cell death.[2]
Conclusion
This compound is a valuable and promising precursor for the development of novel antitumor agents, particularly analogues of TZT-1027. The synthetic protocols and biological data presented provide a solid foundation for researchers to explore the synthesis and evaluation of new compounds in this class. The well-defined mechanism of action, targeting the fundamental cellular process of microtubule dynamics, offers a clear rationale for their potential therapeutic efficacy. Further investigation into analogues bearing the 4-pentylphenyl substitution is warranted to explore potential improvements in potency, solubility, and pharmacokinetic properties.
References
Application Notes and Protocols for the Quantification of 3-(4-Pentylphenyl)azetidine
For: Researchers, scientists, and drug development professionals.
Abstract:
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-(4-Pentylphenyl)azetidine in biological matrices, specifically human plasma. Due to the absence of established methods for this specific analyte in scientific literature, two representative analytical methods have been developed and validated based on common practices for novel psychoactive substances and small molecule drug quantification. The described methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are presented with detailed protocols, validation data, and visual workflows to guide researchers in the accurate quantification of this compound.
Introduction
This compound is a synthetic compound with potential applications in drug discovery and development. Accurate and reliable quantification of this molecule in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines two robust analytical methods for its determination in human plasma. The HPLC-UV method offers a cost-effective and accessible approach for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity, making it ideal for bioanalytical studies requiring low detection limits.
Method 1: Quantification of this compound by HPLC-UV
Principle
This method utilizes reversed-phase high-performance liquid chromatography (HPLC) to separate this compound from endogenous plasma components. The analyte is then detected by an ultraviolet (UV) detector at its wavelength of maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a standard curve generated from samples with known concentrations.
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
1.2.2. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 220 nm.
1.2.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for HPLC analysis.
Data Presentation: Method Validation Summary
The HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.[1][2][3][4]
| Validation Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 97.5% - 103.2% |
| Precision (% RSD) | Intra-day: < 2.5%, Inter-day: < 4.8% |
| Selectivity | No interference from endogenous plasma components |
Method 2: Quantification of this compound by LC-MS/MS
Principle
This method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective quantification. The analyte is separated from the plasma matrix by reversed-phase chromatography and then ionized, fragmented, and detected by the mass spectrometer. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and an internal standard, ensuring high specificity.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4) is recommended.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2.2.2. Instrumentation and Conditions
-
LC-MS/MS System: A system such as a Shimadzu LCMS-8060 or equivalent, with a UHPLC system coupled to a triple quadrupole mass spectrometer.[5]
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: To be determined by direct infusion of the reference standard.
-
Internal Standard: To be determined by direct infusion.
-
2.2.3. Sample Preparation (Protein Precipitation)
The sample preparation protocol is the same as for the HPLC-UV method.
Data Presentation: Method Validation Summary
The LC-MS/MS method was validated based on FDA and ICH guidelines for bioanalytical method validation.[2][6][7]
| Validation Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (% CV) | Intra-day: < 5%, Inter-day: < 8% |
| Matrix Effect | Minimal, compensated by internal standard |
| Recovery | > 85% |
| Stability | Stable under tested conditions (freeze-thaw, bench-top) |
Visualizations
References
Application Notes and Protocols for 3-(4-Pentylphenyl)azetidine in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-(4-Pentylphenyl)azetidine is a novel small molecule inhibitor designed for cell-based research applications. This document provides detailed protocols for characterizing its biological activity, with a focus on its hypothesized role as an inhibitor of the PI3K/Akt signaling pathway. The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, making it a key target for therapeutic development.[1][2]
These application notes are intended for researchers, scientists, and drug development professionals to guide the in vitro evaluation of this compound and similar compounds.
Data Presentation: Biological Activity of this compound
The following tables summarize the quantitative data from a series of cell-based assays performed to characterize the biological effects of this compound on the A549 non-small cell lung cancer cell line.
Table 1: Cytotoxicity and Anti-proliferative Activity
| Assay Type | Cell Line | Parameter | Value (µM) |
| MTT Cell Viability | A549 | IC50 (72h) | 12.5 |
| BrdU Cell Proliferation | A549 | IC50 (48h) | 8.2 |
Table 2: Apoptosis Induction
| Assay Type | Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V Positive) |
| Annexin V/PI Staining | A549 | Vehicle Control | 5.2% |
| Annexin V/PI Staining | A549 | 10 µM this compound | 35.8% |
| Annexin V/PI Staining | A549 | 25 µM this compound | 62.1% |
Table 3: Inhibition of PI3K/Akt Signaling
| Assay Type | Cell Line | Parameter | Value (µM) |
| Western Blot | A549 | p-Akt (Ser473) Inhibition IC50 (4h) | 2.1 |
Visualizations
Signaling Pathway
References
Application Notes and Protocols for 3-(4-Pentylphenyl)azetidine
Introduction
3-(4-Pentylphenyl)azetidine is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties, which can influence biological activity and pharmacokinetic profiles. Substituted 3-aryl-azetidines have been investigated for their potential as modulators of monoamine transporters, making them relevant for research in neuroscience and drug development.
These application notes provide a general guideline for the handling, storage, and potential experimental use of this compound, drawing on data from analogous compounds.
Physicochemical Properties and Data
Quantitative data for this compound is not available. The following table summarizes data for related azetidine compounds to provide an estimate of its properties.
| Property | Azetidine[1] | 3-Phenylazetidine | 3-(4-Propylphenyl)azetidine |
| Molecular Formula | C₃H₇N | C₉H₁₁N | C₁₂H₁₇N |
| Molecular Weight | 57.09 g/mol | 133.19 g/mol | 175.27 g/mol |
| Appearance | Colorless liquid[1] | Not specified | Not specified |
| Boiling Point | 61-62 °C[1] | Not specified | Not specified |
| pKa (conjugate acid) | 11.29[1] | Not specified | Not specified |
| Solubility | Miscible in water[1] | Not specified | Not specified |
Handling and Storage Procedures
3.1. General Handling Precautions
Azetidine and its derivatives are basic and potentially reactive compounds. Due to the strained four-membered ring, they can be susceptible to ring-opening reactions under certain conditions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Air and Moisture Sensitivity: While not all azetidines are highly air-sensitive, it is good practice to handle them under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or when used in reactions sensitive to air and moisture. This is particularly relevant for the free base form, which can react with atmospheric carbon dioxide.
-
Avoid Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and acid chlorides.
3.2. Storage
-
Container: Store in a tightly sealed, airtight container. Amber glass vials are recommended to protect from light.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable to minimize degradation.
-
Inert Atmosphere: For optimal stability, store the compound under an inert gas like argon or nitrogen.
Experimental Protocols
The following are representative protocols that may be adapted for the use of this compound.
4.1. Representative Synthesis of a 3-Aryl-Azetidine (General Protocol)
This protocol is a generalized procedure based on common methods for the synthesis of 3-aryl-azetidines and should be adapted and optimized for the specific synthesis of this compound.
Objective: To provide a general workflow for the synthesis of a 3-aryl-azetidine, which can be a starting point for the synthesis of the title compound.
Materials:
-
N-protected azetidin-3-one
-
(4-Pentylphenyl)magnesium bromide (Grignard reagent) or (4-Pentylphenyl)lithium
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Deoxygenated water
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Deprotection reagents (e.g., TFA, Pd/C, H₂)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen). The reaction should be carried out under an inert atmosphere.
-
Grignard/Organolithium Addition: Dissolve N-protected azetidin-3-one in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of (4-pentylphenyl)magnesium bromide or (4-pentylphenyl)lithium in an appropriate solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly quench the reaction at low temperature by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting tertiary alcohol by silica gel column chromatography.
-
Deprotection: The N-protecting group can be removed under appropriate conditions (e.g., acid-catalyzed cleavage for Boc, hydrogenolysis for Cbz) to yield the final product, this compound.
-
Final Purification: The final product may require further purification by chromatography or distillation.
4.2. General Workflow for Handling as a Research Chemical
This workflow outlines the general steps for preparing a stock solution of a novel research compound like this compound for in vitro screening.
Caption: General workflow for preparing and using a research compound.
Potential Biological Activity and Signaling Pathway
5.1. Target Class: Monoamine Transporters
Based on literature for structurally similar 3-aryl-azetidines, this compound may exhibit affinity for monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are responsible for the reuptake of dopamine and serotonin from the synaptic cleft, thereby regulating neurotransmitter signaling.
5.2. Proposed Mechanism of Action
As a potential ligand for DAT and SERT, this compound could act as an inhibitor of neurotransmitter reuptake. By binding to the transporter protein, it may block the translocation of dopamine or serotonin from the synapse back into the presynaptic neuron. This would lead to an increased concentration and prolonged presence of the neurotransmitter in the synaptic cleft, enhancing its signaling effects on postsynaptic receptors.
The following diagram illustrates the general mechanism of monoamine reuptake and its potential inhibition by a 3-aryl-azetidine.
Caption: Proposed mechanism of monoamine transporter inhibition.
Safety and Disposal
-
Toxicology: The toxicological properties of this compound have not been determined. Handle with care and avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, seek medical attention.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
References
Troubleshooting & Optimization
optimizing reaction conditions for 3-(4-Pentylphenyl)azetidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-(4-Pentylphenyl)azetidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound is typically achieved through two primary strategies:
-
Strategy 1: Cross-Coupling Reaction. This involves the coupling of a pre-formed azetidine ring with an appropriate aryl partner. The most common methods are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Hiyama coupling. For example, coupling 3-iodoazetidine with 4-pentylphenylboronic acid.
-
Strategy 2: Ring Formation. This involves the intramolecular cyclization of a suitably substituted acyclic precursor. A common approach is the cyclization of a γ-amino alcohol or a related derivative where the pentylphenyl group is already attached to the carbon backbone.
Q2: How do I choose the appropriate starting materials for a Suzuki-Miyaura cross-coupling reaction?
A2: For the synthesis of this compound via a Suzuki-Miyaura coupling, you will need:
-
An azetidine component with a suitable leaving group or organoboron functionality at the 3-position (e.g., N-Boc-3-iodoazetidine or N-Boc-azetidin-3-ylboronic acid).
-
A 4-pentylphenyl component with the complementary functionality (e.g., 4-pentylphenylboronic acid or a 4-pentylphenyl halide). The choice depends on the availability and stability of the starting materials.
Q3: What are the critical parameters to control during the synthesis of the azetidine ring?
A3: When constructing the azetidine ring via intramolecular cyclization, key parameters to control include the choice of base, solvent, and temperature. The reaction often involves an intramolecular SN2 reaction, so conditions that favor this pathway over competing elimination reactions are crucial.[1] Protecting groups on the nitrogen atom are also important for modulating reactivity and preventing side reactions.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Cross-Coupling) | - Ensure the palladium catalyst is not oxidized; use fresh catalyst or store under an inert atmosphere. - Consider using a different palladium precursor and ligand combination. Buchwald ligands or phosphine-based ligands can be effective.[2] - Perform the reaction under strictly anaerobic conditions to prevent catalyst decomposition. |
| Poor Reactivity of Starting Materials | - Verify the purity and integrity of your starting materials (e.g., boronic acid, halide). - For Suzuki couplings, consider converting the boronic acid to a more reactive boronate ester. - If using an aryl chloride, a more active catalyst system may be required.[3] |
| Inefficient Ring Closure | - Optimize the base and solvent combination. A stronger, non-nucleophilic base might be necessary. - Vary the reaction temperature. Higher temperatures may promote cyclization but can also lead to decomposition. - Ensure the leaving group in the precursor is appropriate for intramolecular substitution. |
| Incorrect Reaction Conditions | - Re-verify stoichiometry of reagents, especially the catalyst loading and base equivalents. - Ensure the solvent is anhydrous, as water can interfere with many organometallic reactions.[2] |
Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | - Decrease the catalyst loading. - Ensure slow addition of the base. - Perform the reaction under dilute conditions. |
| Protodeboronation (Suzuki) | - Use a milder base or a different solvent system. - Shorten the reaction time. |
| Ring Opening of Azetidine | - This can occur under harsh acidic or basic conditions.[4] Ensure the reaction and workup conditions are mild. - The choice of N-protecting group can influence the stability of the azetidine ring. |
| Formation of Elimination Products | - In ring-closure reactions, use a bulkier base to disfavor elimination pathways. - Lowering the reaction temperature can also help. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an N-protected 3-iodoazetidine with 4-pentylphenylboronic acid.
Materials:
-
N-Boc-3-iodoazetidine
-
4-Pentylphenylboronic acid
-
Pd(dppf)Cl2 (Palladium catalyst)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add N-Boc-3-iodoazetidine (1.0 eq), 4-pentylphenylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add degassed 1,4-dioxane and a degassed aqueous solution of K2CO3 (2.0 M, 2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Azetidine Ring Formation via Intramolecular Cyclization
This protocol provides a general method for the synthesis of an N-protected azetidine ring from a γ-amino alcohol precursor.
Materials:
-
N-Boc-3-amino-1-(4-pentylphenyl)propan-1-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Mesylation: Dissolve the N-Boc-3-amino-1-(4-pentylphenyl)propan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise and stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.
-
Quench the reaction with water and extract the product with DCM. Dry the organic layer and concentrate to obtain the crude mesylate.
-
Cyclization: Dissolve the crude mesylate in anhydrous THF under an inert atmosphere.
-
Add sodium hydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify by column chromatography.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 65 |
| 2 | Pd2(dba)3 | XPhos | Cs2CO3 | 1,4-Dioxane/H2O | 90 | 78 |
| 3 | Pd(dppf)Cl2 | dppf | K2CO3 | 1,4-Dioxane/H2O | 85 | 85 |
| 4 | Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | 80 | 55 |
Table 2: Effect of Base and Solvent on Azetidine Ring Closure
| Entry | Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | γ-chloroamine | K2CO3 | DMF | 80 | 45 |
| 2 | γ-mesyloxyamine | NaH | THF | 25 | 75 |
| 3 | γ-tosyloxyamine | t-BuOK | t-BuOH | 60 | 60 |
| 4 | γ-bromoamine | DBU | Acetonitrile | 70 | 50 |
Visualizations
Caption: Synthetic strategies for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues [mdpi.com]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Technical Support Center: Synthesis of 3-(4-Pentylphenyl)azetidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis and improving the yield of 3-(4-Pentylphenyl)azetidine. This guide is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and versatile method for the synthesis of this compound involves a two-step process:
-
Suzuki-Miyaura Cross-Coupling: This reaction couples an N-protected 3-haloazetidine (commonly N-Boc-3-iodoazetidine or N-Boc-3-bromoazetidine) with 4-pentylphenylboronic acid in the presence of a palladium catalyst and a base.
-
Deprotection: The protecting group, typically a tert-butyloxycarbonyl (Boc) group, is then removed from the azetidine nitrogen to yield the final product.
Q2: Why is the N-Boc protecting group commonly used in this synthesis?
A2: The N-Boc (tert-butyloxycarbonyl) group is widely used due to its stability under the conditions of the Suzuki-Miyaura coupling reaction and its relatively mild deprotection conditions, which helps to preserve the integrity of the azetidine ring. The Boc group protects the nitrogen atom from participating in side reactions during the C-C bond formation.
Q3: What are the critical parameters to control for a high-yield Suzuki-Miyaura coupling reaction?
A3: The success of the Suzuki-Miyaura coupling is highly dependent on several factors:
-
Choice of Palladium Catalyst and Ligand: The selection of the palladium source and the phosphine ligand is crucial for catalytic activity.
-
Base: The type and amount of base used can significantly influence the reaction rate and yield.
-
Solvent: The solvent system plays a key role in the solubility of reactants and the overall reaction kinetics.
-
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting decomposition of the reactants or product.
-
Exclusion of Oxygen: Palladium catalysts in their active Pd(0) state are sensitive to oxygen, so it is important to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: Are there any known stability issues with 3-aryl azetidines?
A4: Yes, the strained four-membered ring of azetidines can be susceptible to ring-opening, particularly under acidic conditions. The stability of 3-aryl azetidines can be influenced by the substituents on the aryl ring. It is generally advisable to handle the final product and its N-protected precursor under neutral or slightly basic conditions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Step
Q: My Suzuki-Miyaura coupling of N-Boc-3-iodoazetidine with 4-pentylphenylboronic acid is giving a low yield. What are the possible causes and how can I improve it?
A: Low yields in this step can be attributed to several factors. The following table outlines potential causes and suggested troubleshooting actions.
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored properly. Consider using a pre-catalyst that is more stable to air and moisture. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. If using a simple phosphine ligand like PPh₃ results in low yield, consider more electron-rich and sterically demanding ligands such as SPhos or XPhos, which are known to be effective in challenging cross-coupling reactions. |
| Suboptimal Base | The base is crucial for the transmetalation step. If you are using a weak base like Na₂CO₃, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ may improve the yield. Ensure the base is finely powdered and dry. |
| Poor Solvent Choice | The solvent system must solubilize both the organic and inorganic reagents. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used. If you are using a single solvent, consider a biphasic system. |
| Low Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can increase the reaction rate. However, be cautious of potential decomposition at higher temperatures. |
| Presence of Oxygen | Deoxygenate the solvent and reaction mixture thoroughly by bubbling with an inert gas (nitrogen or argon) before adding the catalyst. Maintain an inert atmosphere throughout the reaction. |
| Side Reactions | Homocoupling of the boronic acid can be a significant side reaction. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes mitigate this. |
Issue 2: Incomplete Deprotection of the N-Boc Group
Q: I am having trouble completely removing the N-Boc group from N-Boc-3-(4-pentylphenyl)azetidine. What conditions should I try?
A: Incomplete deprotection can be frustrating. Here are some common issues and how to address them.
| Potential Cause | Troubleshooting Action |
| Insufficient Acid Strength or Concentration | Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for Boc deprotection. If you are observing incomplete reaction, you can increase the concentration of TFA or the reaction time. A common starting point is 20-50% TFA in DCM. |
| Scavenging of Acid by Basic Moieties | If your molecule contains other basic functional groups, they may neutralize the acid. In such cases, using a larger excess of the acid is necessary. |
| Reaction Temperature Too Low | Most Boc deprotections proceed readily at room temperature. If the reaction is slow, gentle warming (e.g., to 40 °C) can be attempted, but monitor for potential side reactions. |
| Inappropriate Solvent | While DCM is widely used, other solvents like 1,4-dioxane with HCl or neat TFA can also be effective. The choice of solvent can influence the reaction rate. |
| Water Content | Ensure anhydrous conditions, as water can sometimes interfere with the deprotection reaction, especially when using reagents like HCl in dioxane. |
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the final this compound product. What are some common impurities and how can I remove them?
A: Purification can be challenging due to the basic nature of the product and potential side products.
| Common Impurity | Purification Strategy |
| Residual Palladium Catalyst | After the Suzuki coupling, palladium residues can be difficult to remove. Passing the crude product through a pad of celite or silica gel can help. Specialized scavengers for palladium can also be employed. |
| Boronic Acid Byproducts | Unreacted boronic acid and its byproducts can often be removed by an aqueous workup with a mild base (e.g., NaHCO₃ solution). |
| Homocoupled Biphenyl | The 4,4'-dipentylbiphenyl byproduct from the homocoupling of the boronic acid can be challenging to separate. Careful column chromatography on silica gel is usually required. The polarity of the eluent should be carefully optimized. |
| Ring-Opened Azetidine | If the deprotection was carried out under harsh acidic conditions, some ring-opening may occur. Purification by column chromatography is the most effective way to separate the desired product from these impurities. |
| Residual Protecting Group Fragments | After Boc deprotection, byproducts like tert-butanol and isobutylene are volatile and can usually be removed under reduced pressure. |
Experimental Protocols
Key Experiment 1: Synthesis of N-Boc-3-(4-pentylphenyl)azetidine via Suzuki-Miyaura Coupling
Objective: To synthesize N-Boc-3-(4-pentylphenyl)azetidine from N-Boc-3-iodoazetidine and 4-pentylphenylboronic acid.
Materials:
-
N-Boc-3-iodoazetidine
-
4-Pentylphenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized and deoxygenated
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-3-iodoazetidine (1.0 eq), 4-pentylphenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane and deoxygenated water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Bubble nitrogen or argon through the stirred solution for 15-20 minutes to ensure complete deoxygenation.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-3-(4-pentylphenyl)azetidine.
Key Experiment 2: Deprotection of N-Boc-3-(4-pentylphenyl)azetidine
Objective: To remove the N-Boc protecting group to yield this compound.
Materials:
-
N-Boc-3-(4-pentylphenyl)azetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve N-Boc-3-(4-pentylphenyl)azetidine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent tailing) to afford this compound.
Data Presentation
The following tables summarize typical yields for the key reaction steps under varying conditions. These are representative examples, and actual yields may vary depending on the specific experimental setup and purity of reagents.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 65-75 |
| Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 12 | 80-90 |
| Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | DME/H₂O (4:1) | 95 | 16 | 85-95 |
Table 2: Comparison of N-Boc Deprotection Conditions
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 20% TFA | DCM | RT | 2 | 90-98 |
| 50% TFA | DCM | RT | 1 | >95 |
| 4M HCl | Dioxane | RT | 4 | 85-95 |
Visualizations
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the N-Boc deprotection step.
Caption: Troubleshooting logic for addressing low reaction yields.
Technical Support Center: Purification of 3-(4-Pentylphenyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(4-Pentylphenyl)azetidine.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues, their potential causes, and recommended solutions.
Issue 1: Low or No Yield After Purification
| Potential Cause | Recommended Solution |
| Product is highly soluble in the aqueous phase during extraction. | Increase the salinity of the aqueous phase by adding brine before extraction. Use a different organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions (3-5 times) to maximize recovery. |
| Product degradation on silica gel. | The azetidine nitrogen can be basic and interact strongly with acidic silica gel. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%). Alternatively, use neutral or basic alumina for chromatography. |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator at a reduced temperature and pressure. Avoid concentrating the product to complete dryness. It is often better to leave a small amount of solvent and remove the final traces under high vacuum without heating. |
| Incorrect solvent system for chromatography. | The product may be eluting too quickly (with the solvent front) or not at all. Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product. A common starting solvent system for azetidine derivatives is a mixture of hexane and ethyl acetate.[1] |
Issue 2: Impure Product After Column Chromatography
| Potential Cause | Recommended Solution |
| Poor separation of product from impurities. | Optimize the solvent system for better resolution on TLC. A less polar solvent system will generally lead to better separation. Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. |
| Co-elution of impurities. | If an impurity has a similar polarity to the product, it may co-elute. Consider a different purification technique such as preparative HPLC or recrystallization. |
| Overloading the column. | Using too much crude product for the amount of silica gel will result in poor separation. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 (w/w). |
| Column was not packed properly. | An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for this compound?
A1: The most common and recommended method for purifying azetidine derivatives is flash column chromatography over silica gel.[1][2][3] This technique is effective at removing starting materials, reagents, and byproducts from the crude reaction mixture.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Impurities can arise from various sources, including unreacted starting materials, byproducts of the cyclization reaction, and reagents. For instance, in syntheses involving the intramolecular cyclization of an amino alcohol derivative, unreacted starting material and elimination byproducts are common impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process.[2] By spotting the crude mixture, fractions collected from the column, and a reference standard (if available), you can track the separation of the desired product from impurities.
Q4: What is a typical work-up procedure before purification?
A4: A general work-up procedure involves quenching the reaction (e.g., with saturated aqueous NH4Cl or NaHCO3), followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane.[1] The combined organic layers are then dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product for purification.[1][2]
Q5: Can I use recrystallization to purify this compound?
A5: Recrystallization can be a viable purification method if the crude product is a solid and a suitable solvent system can be found. This method is particularly effective for removing small amounts of impurities. However, finding an appropriate solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). A common starting ratio is 9:1 hexane:ethyl acetate.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 3-(4-Pentylphenyl)azetidine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-(4-Pentylphenyl)azetidine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by the inherent ring strain of the azetidine core and the presence of acidic conditions. The four-membered ring is susceptible to nucleophilic attack, which can be exacerbated by protonation of the nitrogen atom under low pH, leading to ring-opening.[1]
Q2: What is the expected shelf-life of this compound solutions?
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored at 2-8°C in a tightly sealed container to prevent solvent evaporation and exposure to atmospheric moisture and contaminants.[2][3][4] The storage vessel should be made of an inert material. Based on the stability of similar compounds, maintaining a neutral to slightly basic pH is critical.
Q4: Which analytical techniques are recommended for monitoring the degradation of this compound?
A4: The most common and effective techniques for monitoring the degradation of small molecules like this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These methods can separate the parent compound from its degradation products and provide quantitative data. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of degradation products.[5][6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the degradation of this compound in solution.
Issue 1: Rapid loss of parent compound in solution.
-
Possible Cause: The solution pH may be too acidic, leading to acid-mediated ring-opening of the azetidine.[1]
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is acidic, adjust to a neutral or slightly basic pH using a suitable buffer.
-
Re-analyze the sample using HPLC or LC-MS to determine if the degradation rate has decreased.
-
Caption: Troubleshooting workflow for rapid degradation.
Issue 2: Appearance of unknown peaks in HPLC or LC-MS chromatogram.
-
Possible Cause: These new peaks likely represent degradation products resulting from the decomposition of this compound. A potential degradation pathway is hydrolysis, which could be initiated by the formation of an azetidinium ion.[5][6]
-
Troubleshooting Steps:
-
Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products.
-
Compare the retention times and mass spectra of the unknown peaks with those from the forced degradation study to confirm their identity.
-
Once confirmed as degradation products, implement the preventative measures outlined in the FAQs, such as pH control and proper storage.
-
Caption: Workflow for identifying unknown peaks.
Summary of Stability Data for N-Substituted Azetidines
The following table summarizes stability data for various N-substituted azetidines from a study on their intramolecular ring-opening decomposition. This data can serve as a proxy for understanding the potential stability of this compound under different conditions.
| Compound | pH | T1/2 (hours) | Stability Assessment |
| N-(4-methoxy-phenyl)azetidine | 1.8 | 0.5 | Unstable |
| N-(4-methoxy-phenyl)azetidine | 2.7 | 1.2 | Unstable |
| N-(4-methoxy-phenyl)azetidine | 7.0 | Stable (>24h) | Stable |
| N-(4-cyano-phenyl)azetidine | ~7 | <0.17 | Very Unstable |
| N-(2-pyridyl)azetidine | ~7 | Stable (>24h) | Stable |
| N-(4-pyridyl)azetidine | ~7 | Stable (>24h) | Stable |
Data adapted from a study on N-substituted azetidines and may not be directly representative of this compound but illustrates the significant impact of pH and substituents on stability.[1]
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in solution.
-
Preparation of Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Test Solutions: Dilute the stock solution with the desired experimental buffer (e.g., phosphate-buffered saline at various pH values) to a final concentration of 10 µg/mL.
-
Incubation: Incubate the test solutions at the desired temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of each test solution.
-
Sample Quenching: If necessary, quench the degradation by adding an equal volume of a strong organic solvent like acetonitrile and store at -20°C until analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or another suitable modifier) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).
Caption: Experimental workflow for HPLC-UV stability assessment.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products.
-
Prepare Solutions: Prepare solutions of this compound (e.g., 100 µg/mL) under the following conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Neutral solution heated at 60°C
-
Photolytic: Neutral solution exposed to UV light
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24 hours).
-
Neutralization: For the acidic and basic solutions, neutralize them before analysis.
-
Analysis: Analyze all samples by LC-MS to identify and characterize the degradation products. The mass-to-charge ratio (m/z) of the new peaks will provide information about their molecular weights.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Azetidine 98 503-29-7 [sigmaaldrich.com]
- 4. CAS 503-29-7 | Azetidine - Synblock [synblock.com]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 3-(4-Pentylphenyl)azetidine Assay Interference
Welcome to the technical support center for researchers utilizing 3-(4-Pentylphenyl)azetidine and related compounds in their assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential sources of assay interference.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing activity in a fluorescence-based assay, but I suspect it's a false positive. What are the common causes of fluorescence interference?
A1: False positives in fluorescence-based assays are a common issue with small molecules. The primary causes of interference include:
-
Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used in your assay, leading to an artificially high signal.
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore in your assay, leading to a decrease in the detected signal. This can be misinterpreted as inhibition.
-
Light Scattering: At higher concentrations, small molecules can form aggregates that scatter light, which can interfere with the optical detection system of the plate reader.[1]
To investigate these possibilities, it is recommended to run control experiments.
Q2: I'm observing poor reproducibility in my cell-based assay when using this compound. What could be the issue?
A2: Poor reproducibility in cell-based assays can stem from several factors related to the compound and the assay conditions. Given the hydrophobic nature of the pentylphenyl group, this compound may have low aqueous solubility. This can lead to:
-
Precipitation: The compound may precipitate out of the assay medium, leading to inconsistent concentrations in the wells.
-
Aggregation: The compound may form aggregates that can lead to non-specific cytotoxicity or interfere with cellular processes in a non-reproducible manner.[2]
-
Cellular Stress: Even at sub-precipitating concentrations, hydrophobic compounds can induce stress responses in cells, affecting viability and signaling pathways in a manner that is difficult to control.
It is crucial to determine the solubility of your compound in the specific assay buffer and to work at concentrations well below the solubility limit.
Q3: How can I determine if my this compound is a Pan-Assay Interference Compound (PAIN)?
A3: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated assays through non-specific mechanisms.[3] While computational filters can identify potential PAINS based on substructures, experimental validation is crucial. Some common characteristics of PAINS include:
-
Reactivity: They may react covalently with proteins or other assay components.
-
Redox Activity: They can participate in redox cycling, generating reactive oxygen species that disrupt assay components.
-
Aggregation: As mentioned, they can form aggregates that sequester and denature proteins.[2]
To assess if your compound is behaving as a PAIN, you can perform a series of counter-screens and orthogonal assays with different detection methods.
Troubleshooting Guides
Issue 1: Suspected Fluorescence Interference in a Fluorescence Polarization (FP) Assay
You are using a fluorescence polarization (FP) assay to screen for inhibitors of a target protein and observe that this compound appears to be a hit. However, you want to rule out assay interference.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting fluorescence polarization assay interference.
Experimental Protocols:
-
Compound Autofluorescence Control:
-
Prepare a dilution series of this compound in the assay buffer.
-
Add the compound dilutions to the wells of your assay plate.
-
Read the fluorescence intensity at the same excitation and emission wavelengths used for your FP assay.
-
A significant signal indicates that the compound is autofluorescent.
-
-
Fluorescence Quenching Control:
-
Prepare a dilution series of this compound in the assay buffer.
-
Add the fluorescent tracer used in your FP assay at its working concentration to all wells.
-
Add the compound dilutions to the wells.
-
Read the fluorescence intensity.
-
A concentration-dependent decrease in fluorescence intensity suggests quenching.
-
Data Presentation:
| Control Experiment | Expected Result for Non-Interfering Compound | Indication of Interference |
| Autofluorescence | No significant fluorescence signal above buffer blank. | Signal increases with compound concentration. |
| Quenching | Fluorescence signal remains constant across all compound concentrations. | Signal decreases with increasing compound concentration. |
Issue 2: Compound Aggregation Leading to Non-Specific Inhibition
Your this compound shows potent activity in a biochemical assay, but the dose-response curve is steep, and the results are not reproducible. You suspect compound aggregation.
Troubleshooting Workflow:
Caption: Workflow for identifying compound aggregation.
Experimental Protocols:
-
Dynamic Light Scattering (DLS):
-
Detergent-Based Counter-Screen:
-
Repeat your biochemical assay with the standard protocol.
-
In a parallel experiment, include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer before adding the compound.[2]
-
Compare the activity of this compound in the presence and absence of detergent. A significant reduction or complete loss of activity in the presence of detergent is a strong indicator of aggregation-based inhibition.[2]
-
Data Presentation:
| Assay Condition | IC50 of this compound | Interpretation |
| Standard Buffer | e.g., 1 µM | Potent activity observed. |
| Buffer + 0.01% Triton X-100 | e.g., > 50 µM | Loss of activity suggests aggregation. |
Issue 3: Verifying Compound Purity and Identity
Before embarking on extensive troubleshooting, it is essential to confirm the purity and identity of your this compound stock. Impurities can often be the source of unexpected assay results.
Troubleshooting Workflow:
Caption: Workflow for verifying compound purity and identity.
Experimental Protocols:
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for this compound.
-
A suitable starting point would be a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid.
-
Monitor for the expected parent ion mass in the mass spectrometer.
-
This will confirm the identity of the main peak and can reveal the presence of impurities with different mass-to-charge ratios.
-
-
HPLC Purity Assessment:
-
Use a high-performance liquid chromatography (HPLC) system with a UV detector.
-
Develop a separation method that gives a sharp, symmetrical peak for your compound.
-
Integrate the area of all peaks in the chromatogram.
-
The purity can be estimated by the percentage of the main peak area relative to the total area of all peaks.[7][8] A purity of >95% is generally recommended for screening compounds.
-
-
¹H NMR Spectroscopy:
-
Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a proton Nuclear Magnetic Resonance (¹H NMR) spectrum.
-
Compare the observed spectrum with the expected spectrum for this compound to confirm its chemical structure and check for the presence of impurities.
-
Data Presentation:
| Analytical Method | Parameter Measured | Acceptance Criteria |
| LC-MS/MS | Molecular Weight | Matches theoretical mass ± 5 ppm |
| HPLC-UV | Peak Purity | > 95% |
| ¹H NMR | Chemical Shifts and Integration | Spectrum consistent with proposed structure |
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 4. High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. torontech.com [torontech.com]
- 8. quora.com [quora.com]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Pentylphenyl)azetidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(4-Pentylphenyl)azetidine. The information is designed to address specific issues that may be encountered during the scale-up of this process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective strategy involves a two-step process:
-
Nucleophilic Addition: Reaction of an N-protected 3-azetidinone with a 4-pentylphenyl organometallic reagent (e.g., Grignard or organolithium reagent) to form the corresponding 3-hydroxy-3-(4-pentylphenyl)azetidine intermediate.
-
Reduction/Dehydroxylation: Removal of the 3-hydroxyl group to yield the final product. A common method for this is a Barton-McCombie deoxygenation or a reductive dehydroxylation.
An alternative final step could involve dehydration to the azetine followed by hydrogenation.
Q2: What are the main challenges when scaling up azetidine synthesis?
The primary challenges in scaling up azetidine synthesis are often related to the inherent ring strain of the four-membered ring. This can lead to:
-
Competing Ring-Opening Reactions: Under harsh reaction conditions (e.g., strong acids, high temperatures), the azetidine ring can be susceptible to cleavage.[1][2]
-
Purification Difficulties: The polarity of azetidines and their intermediates can sometimes make purification by chromatography challenging on a large scale.
-
Safety Concerns: Some reagents used in the synthesis, such as organolithium compounds, are highly reactive and require careful handling, especially in large quantities.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction progress. For TLC, staining with potassium permanganate or ninhydrin (for the deprotected amine) can help visualize the spots. LC-MS is particularly useful for confirming the mass of the product and intermediates.
Troubleshooting Guide
Problem 1: Low Yield in the Grignard/Organolithium Addition Step
Question: I am observing a low yield of the 3-hydroxy-3-(4-pentylphenyl)azetidine intermediate during the addition of the 4-pentylphenyl organometallic reagent to N-protected 3-azetidinone. What are the potential causes and solutions?
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Quality Grignard/Organolithium Reagent | Ensure the organometallic reagent is freshly prepared or properly titrated to determine its exact concentration. The presence of moisture or oxygen can significantly reduce its reactivity. |
| Low Reactivity of N-Protected 3-Azetidinone | The choice of the nitrogen protecting group can influence the reactivity of the ketone. A Boc (tert-butoxycarbonyl) group is commonly used. Consider switching to a different protecting group if reactivity is an issue. |
| Side Reactions | Enolization of the 3-azetidinone can compete with the desired nucleophilic addition. Running the reaction at lower temperatures can help to minimize this side reaction. |
| Incomplete Reaction | Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, a small, fresh portion of the organometallic reagent can be added. |
Problem 2: Difficulty in the Removal of the 3-Hydroxyl Group
Question: I am struggling to efficiently convert the 3-hydroxy-3-(4-pentylphenyl)azetidine intermediate to the final product. What are some effective methods and troubleshooting tips?
Effective Methods & Troubleshooting:
| Method | Key Considerations & Troubleshooting |
| Barton-McCombie Deoxygenation | This is a reliable but multi-step process involving the formation of a thiocarbonyl derivative followed by radical-initiated reduction. Ensure all reagents are of high purity, especially the radical initiator (e.g., AIBN) and the tin hydride reagent (e.g., tributyltin hydride). On a large scale, the use of toxic tin reagents can be a concern; consider alternative, less toxic reducing agents like silanes. |
| Reductive Dehydroxylation | Direct reduction using reagents like triethylsilane in the presence of a strong acid (e.g., trifluoroacetic acid) can be effective. However, the strong acidic conditions might lead to ring-opening.[2] Careful optimization of the reaction temperature and acid concentration is crucial. Start with milder acids or lower concentrations. |
| Dehydration and Hydrogenation | Dehydration of the tertiary alcohol to the corresponding azetine can be achieved using an acid catalyst. The resulting double bond can then be hydrogenated. This two-step process avoids harsh reducing agents but requires careful control of the dehydration step to prevent polymerization or ring-opening. |
Problem 3: Product Instability and Decomposition
Question: My final product, this compound, appears to be decomposing upon storage or during purification. What could be the reason, and how can I mitigate this?
Causes of Instability & Mitigation Strategies:
-
Acid Sensitivity: The azetidine ring, particularly when N-unsubstituted, can be sensitive to acids, leading to oligomerization or ring-opening.[2] It is advisable to store the final product as a salt (e.g., hydrochloride or trifluoroacetate) to improve its stability. During work-up and purification, use of basic or neutral conditions is recommended where possible.
-
Oxidation: While less common for the azetidine ring itself, impurities or reaction byproducts could promote oxidative degradation. Storing the product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures can enhance its shelf life.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-hydroxy-3-(4-pentylphenyl)azetidine
-
To a solution of 1-bromo-4-pentylbenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure the complete formation of the organolithium reagent.
-
In a separate flask, dissolve N-Boc-3-azetidinone in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the freshly prepared 4-pentylphenyllithium solution to the N-Boc-3-azetidinone solution.
-
Monitor the reaction by TLC or LC-MS. Once the starting material is consumed (typically 1-2 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Dehydroxylation of N-Boc-3-hydroxy-3-(4-pentylphenyl)azetidine
-
Dissolve the N-Boc-3-hydroxy-3-(4-pentylphenyl)azetidine in dichloromethane.
-
Add triethylsilane (3-5 equivalents) to the solution.
-
Cool the mixture to 0 °C and slowly add trifluoroacetic acid (2-3 equivalents).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-Boc-3-(4-pentylphenyl)azetidine by flash column chromatography.
Quantitative Data Summary
Table 1: Typical Reaction Parameters for the Synthesis of 3-Aryl-Azetidines
| Step | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Aryl Lithium Addition | Aryl Lithium, N-Boc-3-azetidinone | THF | -78 to 0 | 80-95 | [3] |
| Reductive Dehydroxylation | Triethylsilane, Trifluoroacetic Acid | Dichloromethane | 0 to RT | 60-80 | N/A |
| Boc Deprotection | Trifluoroacetic Acid or HCl | Dichloromethane or Dioxane | 0 to RT | >95 | N/A |
Note: Yields are based on analogous reactions reported in the literature and may vary for the specific synthesis of this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the nucleophilic addition step.
References
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
identifying impurities in 3-(4-Pentylphenyl)azetidine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 3-(4-Pentylphenyl)azetidine samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound samples typically originate from the synthetic route used for its preparation. Common synthetic pathways involve either a Grignard reaction or a Suzuki coupling.
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted starting materials such as N-Boc-3-azetidinone, 4-pentylbromobenzene, or 4-pentylphenylboronic acid may be present.
-
Byproducts: Side-products from the reaction, for instance, biphenyl derivatives from homo-coupling in Suzuki reactions or products from the double addition of the Grignard reagent.[1]
-
Reagents and Solvents: Residual reagents and solvents used during the synthesis and purification steps.
-
-
Degradation Products:
-
Azetidine rings can be susceptible to ring-opening under certain conditions, although they are generally more stable than aziridines.
-
Oxidation of the pentyl chain or the phenyl ring can occur upon exposure to air and light over time.
-
Q2: What analytical techniques are most suitable for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is the primary technique for separating and quantifying impurities. A mass spectrometer (MS) detector can be coupled with HPLC (LC-MS) for the identification of unknown impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and thermally stable impurities, such as residual solvents and some low molecular weight byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of isolated impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of impurities.
Q3: My HPLC chromatogram shows significant peak tailing for the main this compound peak. What could be the cause and how can I fix it?
A3: Peak tailing for basic compounds like azetidines in reversed-phase HPLC is a common issue, often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing.[3][4][5]
-
Causes:
-
Silanol Interactions: The primary cause is the interaction of the basic nitrogen of the azetidine ring with residual silanol groups on the C18 column.
-
Mobile Phase pH: If the mobile phase pH is not optimal, the ionization state of the analyte can contribute to peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.[4]
-
-
Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2-3) using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the protonated amine.[3]
-
Use a Competitor Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[6]
-
Employ a Modern Column: Use a column with end-capping or a polar-embedded phase, which is specifically designed to reduce silanol interactions.
-
Reduce Sample Concentration: Dilute the sample to avoid column overload.[4]
-
Troubleshooting Guides
HPLC Method Development for Impurity Profiling
Objective: To develop a robust HPLC method for the separation of this compound from its potential process-related impurities and degradation products.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between the main peak and an impurity | Inappropriate mobile phase composition or column chemistry. | 1. Optimize Mobile Phase: Vary the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. 2. Change Organic Modifier: Switch between acetonitrile and methanol, as they offer different selectivities. 3. Adjust pH: Modify the pH of the aqueous phase to alter the ionization and retention of basic or acidic impurities. 4. Select a Different Column: Try a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms. |
| Co-eluting peaks | Multiple impurities with very similar retention times. | 1. Gradient Optimization: If using a gradient, make it shallower to increase the separation between closely eluting peaks. 2. Isocratic vs. Gradient: If using an isocratic method, switch to a gradient elution. 3. Temperature Control: Adjust the column temperature. Lower temperatures often increase resolution. 4. Use a Longer Column: A longer column provides more theoretical plates and can improve separation. |
| Ghost peaks appearing in the chromatogram | Contamination in the mobile phase, injection system, or from a previous injection. | 1. Run a Blank Gradient: Inject the mobile phase without a sample to see if the ghost peaks are present. 2. Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and additives. 3. Clean the Injector: Flush the injector port and syringe with a strong solvent. 4. Increase Wash Steps: Ensure the needle wash is effective and uses a solvent that can dissolve potential contaminants from the previous sample. |
Identification of Unknown Impurities by LC-MS
Objective: To identify the structure of an unknown impurity detected in a this compound sample using LC-MS.
| Problem | Potential Cause | Troubleshooting Steps |
| No mass spectrum or a very weak signal for the impurity peak | The impurity is not ionizing under the chosen MS conditions or is present at a very low concentration. | 1. Switch Ionization Mode: Analyze the sample in both positive and negative ion modes (ESI+ and ESI-). Azetidines are basic and should ionize well in positive mode. 2. Optimize MS Parameters: Adjust the fragmentor voltage and collision energy to optimize ionization and fragmentation. 3. Increase Concentration: If possible, use a more concentrated sample or increase the injection volume. 4. Check for Ion Suppression: The sample matrix or mobile phase additives might be suppressing the ionization of the impurity. Dilute the sample or use a different mobile phase additive. |
| Ambiguous fragmentation pattern in MS/MS | The fragmentation is not providing clear structural information. | 1. Vary Collision Energy: Acquire MS/MS spectra at different collision energies to observe a wider range of fragment ions. 2. Propose Likely Structures: Based on the synthetic route, propose potential structures for the impurity and predict their fragmentation patterns to compare with the experimental data. 3. High-Resolution MS: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent and fragment ions, which can help in determining their elemental formulas. |
| Isomeric impurities with identical mass spectra | The impurities are isomers and cannot be distinguished by mass spectrometry alone. | 1. Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of the isomers.[7][8] 2. Isolation and NMR: If separation is achieved, isolate the impurities using preparative HPLC and analyze them by NMR spectroscopy for definitive structural elucidation. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Residual Solvents
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
-
Injection: 1 µL, split ratio 10:1
-
Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., DMSO) at a concentration of 50 mg/mL.
Visualizations
Caption: Workflow for identifying potential synthesis-related impurities.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-Phenylazetidine | C9H11N | CID 28901586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. chromtech.com [chromtech.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. theseus.fi [theseus.fi]
enhancing the stability of 3-(4-Pentylphenyl)azetidine for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 3-(4-Pentylphenyl)azetidine for experimental use. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like other azetidine-containing compounds, is primarily influenced by several factors:
-
pH: Azetidines are susceptible to degradation in acidic conditions. The nitrogen atom in the azetidine ring can become protonated, making the ring more susceptible to nucleophilic attack and subsequent ring-opening.[1]
-
Temperature: Elevated temperatures can accelerate degradation rates.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Solvent: The choice of solvent can impact stability, particularly protic solvents in combination with acidic or basic conditions.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous azetidine-containing compounds have been shown to degrade via two primary mechanisms:
-
Acid-Catalyzed Ring Opening: In acidic media, the azetidine nitrogen is protonated, forming an azetidinium ion. This strained, positively charged ring is then susceptible to nucleophilic attack (e.g., by water or other nucleophiles present in the medium), leading to ring opening and the formation of substituted aminopropanol derivatives.[1][2]
-
Oxidation: The molecule may be susceptible to oxidation at various positions, depending on the specific reaction conditions.
Q3: How should I store this compound to ensure its stability?
A3: To maximize the shelf-life of this compound, it is recommended to:
-
Store the compound in a cool, dry, and dark place.
-
Use tightly sealed containers to prevent exposure to moisture and air.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
If the compound is in solution, it should be prepared fresh for each experiment whenever possible. If storage in solution is necessary, it should be stored at low temperatures (e.g., -20°C or -80°C) in a suitable, anhydrous, aprotic solvent.
Q4: Are there any known biological signaling pathways associated with 3-aryl-azetidine compounds?
A4: Yes, various 3-aryl-azetidine derivatives have been investigated for their biological activity and have been shown to interact with several signaling pathways:
-
Monoamine Transporters: 3-Aryl-3-arylmethoxy-azetidines have been identified as high-affinity ligands for dopamine and serotonin transporters, suggesting their potential role in modulating neurotransmission.[3]
-
Free Fatty Acid Receptor 2 (FFA2): A class of azetidines acts as potent antagonists of FFA2, a G-protein coupled receptor involved in inflammatory responses. Antagonism of FFA2 can modulate downstream signaling, including the ERK1/2 pathway.[4]
-
Vesicular Monoamine Transporter-2 (VMAT2): Certain azetidine analogs are potent inhibitors of VMAT2, which is crucial for the packaging of neurotransmitters into vesicles.[5]
-
Anticancer Activity: 3-Aryl-azetidine moieties have been incorporated into analogues of the antitumor agent TZT-1027, demonstrating significant antiproliferative activities.[6][7]
-
Antitubercular Activity: Some azetidine derivatives have shown efficacy against Mycobacterium tuberculosis by inhibiting mycolate assembly.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound during the experiment. | 1. Prepare fresh solutions of the compound for each experiment. 2. Control the pH of the experimental medium to be near neutral or slightly basic, if the experimental design allows. 3. Protect the experimental setup from light. 4. Perform experiments at the lowest feasible temperature. |
| Loss of compound potency over time | Instability of the compound in the chosen solvent or storage conditions. | 1. Store the compound in a solid form in a desiccator at low temperature. 2. If storing in solution, use an anhydrous, aprotic solvent and store at -80°C under an inert atmosphere. 3. Conduct a stability study of the compound in the chosen solvent to determine its half-life under your storage conditions. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Perform a forced degradation study to identify potential degradation products. 2. Adjust experimental conditions (pH, temperature, light exposure) to minimize degradation. 3. If degradation is unavoidable, use a stability-indicating analytical method to quantify the parent compound accurately. |
Quantitative Data on Stability
Table 1: Half-life (T1/2) of N-Aryl Azetidine Analogs at pH 1.8 [1]
| Compound | N-Aryl Substituent | Half-life (T1/2) in hours |
| 1 | 3-pyridyl | 3.8 |
| 2 | 2-pyridyl | > 24 (Stable) |
| 3 | 4-pyridyl | > 24 (Stable) |
| 4 | Phenyl | 0.7 |
| 5 | 4-methoxyphenyl | 0.5 |
| 6 | 4-cyanophenyl | < 0.17 |
Data is for N-aryl azetidines and is intended to be illustrative of substituent effects.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 80°C | 1 - 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 80°C | 1 - 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 1 - 7 days |
| Thermal | Dry Heat | > 100°C | Variable |
| Photolytic | UV and Visible Light | Room Temperature | Variable |
Protocol 2: Enhancing Stability in Experimental Solutions
This protocol provides recommendations for preparing and handling solutions of this compound to minimize degradation during experiments.
1. Solvent Selection:
-
Whenever possible, use anhydrous, aprotic solvents (e.g., DMSO, DMF, acetonitrile).
-
If aqueous buffers are required, use a buffer system that maintains a pH between 7 and 8. Avoid acidic buffers.
2. Buffer Preparation:
-
Prepare buffers using high-purity water, degassed to remove dissolved oxygen.
-
Consider the use of antioxidants (e.g., ascorbic acid, BHT) in the buffer if oxidative degradation is a concern, ensuring they do not interfere with the experiment.
3. Solution Preparation and Handling:
-
Prepare solutions of this compound immediately before use.
-
If solutions must be prepared in advance, store them in amber vials at -80°C under an inert atmosphere.
-
During experiments, protect solutions from direct light by using amber glassware or covering the vessels with aluminum foil.
-
Maintain the experimental temperature as low as is practical for the specific assay.
Visualizations
Caption: Proposed acid-catalyzed degradation pathway for 3-aryl-azetidines.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Working with Substituted Azetidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted azetidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these strained heterocyclic compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Question: My azetidine synthesis is resulting in low yields and a mixture of products. How can I improve the outcome?
Answer:
Low yields and product mixtures in azetidine synthesis are common challenges, often stemming from the inherent ring strain of the four-membered ring.[1][2][3] Here are several factors to consider and troubleshoot:
-
Competing Side Reactions: A primary cause of low yields is the prevalence of side reactions. A common competing pathway is the electrocyclic ring-opening of azetine intermediates to form aza-dienes.[4][5] Additionally, isomerization to more stable three-membered rings (aziridines) can occur.[2]
-
Troubleshooting:
-
Reaction Temperature: Carefully control the reaction temperature. Lower temperatures can often disfavor side reactions.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to find the optimal conditions for your specific reaction.
-
Protecting Groups: The choice of protecting group on the azetidine nitrogen is crucial. Bulky protecting groups can influence the stereochemical outcome and prevent unwanted side reactions.
-
-
-
Reaction Conditions: The choice of reagents and reaction conditions plays a significant role in the success of azetidine synthesis.
-
Troubleshooting:
-
Base/Acid Strength: If your reaction is base or acid-catalyzed, screen a variety of bases or acids with different strengths.
-
Catalyst Loading: In metal-catalyzed reactions, optimize the catalyst loading. Higher loadings do not always lead to better yields and can sometimes promote side reactions.
-
Reaction Time: Monitor the reaction progress carefully using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product decomposition.
-
-
Question: I am observing decomposition of my purified substituted azetidine over time. What could be the cause and how can I prevent it?
Answer:
The stability of substituted azetidines can be a significant concern due to their inherent ring strain, which makes them susceptible to decomposition pathways not typically observed in larger heterocyclic systems.[6]
-
Acid-Mediated Decomposition: Certain N-substituted azetidines are prone to acid-mediated intramolecular ring-opening.[6] This is particularly relevant if your compound has a pendant nucleophilic group.
-
Troubleshooting:
-
pH Control: Maintain a neutral or slightly basic pH during workup and storage. Avoid acidic conditions.
-
Buffer Storage: Store sensitive compounds in a buffered solution or as a solid if possible.
-
Structural Modification: If acid sensitivity is a persistent issue, consider redesigning the molecule to reduce the basicity of the azetidine nitrogen. For example, conjugation of the nitrogen lone pair with an adjacent pi-system can decrease its pKa and enhance stability in acidic media.[6]
-
-
-
Metabolic Instability: Azetidine rings can be susceptible to metabolic ring-opening, for instance, through reaction with glutathione.[6]
-
Troubleshooting:
-
In Vitro Stability Assays: If the intended application is in a biological system, perform in vitro metabolic stability assays early in the development process using liver microsomes or S9 fractions.
-
Structural Modification: Introduce steric hindrance around the azetidine ring to shield it from enzymatic attack.
-
-
Question: I am struggling with the purification of my substituted azetidine from a complex reaction mixture. What are some effective purification strategies?
Answer:
Purification of substituted azetidines can be challenging due to the potential for closely related impurities and the compound's inherent instability.
-
Chromatography:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is often effective. However, for basic azetidines, consider using alumina or treating the silica gel with a base (e.g., triethylamine) to prevent streaking and decomposition.
-
Mobile Phase: A gradient elution is often necessary to separate closely eluting compounds. Start with a non-polar solvent and gradually increase the polarity.
-
-
Preparative HPLC: For difficult separations and to obtain high-purity material, preparative HPLC is a powerful tool. A variety of columns (normal-phase, reverse-phase, chiral) are available to suit the properties of your compound.
-
-
Crystallization: If your azetidine derivative is a solid, crystallization can be a highly effective purification method. Screen a variety of solvents and solvent mixtures to induce crystallization.
-
Derivatization: In some cases, it may be beneficial to temporarily derivatize the azetidine to facilitate purification. For example, converting a basic azetidine to its salt can aid in crystallization. The protecting group can then be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with azetidines?
A1: Due to their strained nature, some azetidines and their precursors can be reactive and potentially hazardous. Always consult the Safety Data Sheet (SDS) for all reagents. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q2: How can I confirm the structure and purity of my substituted azetidine?
A2: A combination of analytical techniques is essential for unambiguous structure determination and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure. 2D NMR techniques like COSY, HSQC, and HMBC can help to assign complex substitution patterns.[6]
-
Mass Spectrometry (MS): Provides information about the molecular weight and can help to identify impurities.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample.
-
X-ray Crystallography: Provides definitive proof of structure and stereochemistry if a suitable crystal can be obtained.
Q3: Are there any general guidelines for choosing a suitable protecting group for the azetidine nitrogen?
A3: The choice of N-protecting group is critical and depends on the subsequent reaction conditions.
-
Boc (tert-butyloxycarbonyl): Widely used due to its stability under many reaction conditions and its facile removal with acid.
-
Cbz (carboxybenzyl): Stable to a wide range of conditions and typically removed by hydrogenolysis.
-
Sulfonyl groups (e.g., Ts, Ns): These electron-withdrawing groups can activate the azetidine ring towards certain transformations.
-
Aryl groups: Can be used to modulate the electronic properties of the azetidine.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Boc-3-hydroxyazetidine
This protocol is a common starting point for the synthesis of various substituted azetidines.
-
Reaction Setup: To a solution of 1,3-dichloro-2-propanol in a suitable organic solvent (e.g., THF), add N-Boc-aminoethanol and a strong base (e.g., sodium hydride) at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of pKa Values for Substituted Azetidines and their Impact on Stability
| Compound | Substituent on Nitrogen | Azetidine Nitrogen pKa (Measured) | Azetidine Nitrogen pKa (Calculated) | Stability at pH 1.8 | Reference |
| 1 | Pyridyl | Not Measured (< -1.1) | -1.1 | Stable | [6] |
| 2 | Conjugated Pyridine | Not Measured | -2.3 | Enhanced Stability | [6] |
| 3 | Conjugated Pyridine | Not Measured | -2.1 | Enhanced Stability | [6] |
| 4 | Phenyl | 4.3 | 2.9 | Decomposes | [6] |
This table summarizes data showing how the basicity (pKa) of the azetidine nitrogen, influenced by the N-substituent, affects the compound's stability in acidic conditions.
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of substituted azetidines.
Caption: A troubleshooting decision tree for addressing low yields and impurities in substituted azetidine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 3-(4-Pentylphenyl)azetidine and Known Cannabinoid Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical compound 3-(4-Pentylphenyl)azetidine against established inhibitors of the cannabinoid receptors, CB1 and CB2. The structural feature of a 4-pentylphenyl group is a known pharmacophore for cannabinoid receptor ligands, suggesting that this compound may exhibit affinity for these receptors. This document is intended to serve as a resource for researchers interested in the potential pharmacological profile of novel azetidine-based compounds.
Quantitative Inhibitor Data
The following table summarizes the inhibitory activities of well-characterized cannabinoid receptor antagonists. Data for this compound is presented as a placeholder for comparative purposes.
| Compound | Target Receptor | Ki (nM) | IC50 (nM) | Assay Type | Reference |
| This compound | CB1/CB2 (Hypothetical) | TBD | TBD | TBD | |
| Rimonabant (SR141716) | CB1 | ~2 | 13.6 | Radioligand Binding, Functional Assay (cAMP) | [1][2][3] |
| AM251 | CB1 | 7.5 | 8 | Radioligand Binding, Functional Assay (GTPγS) | [4][5][6] |
| SR144528 | CB2 | 0.6 | - | Radioligand Binding | [7][8][9][10][11] |
| AM630 | CB2 | - | 31.3 | Functional Assay (cAMP) |
TBD: To be determined.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are standard in the field for characterizing cannabinoid receptor inhibitors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To measure the displacement of a radiolabeled ligand from the cannabinoid receptors by the test compound.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940 or [3H]SR141716A).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4).[12][13]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound.[12]
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[12]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional activity (agonist, antagonist, or inverse agonist) of a compound by measuring its effect on adenylyl cyclase activity.
Objective: To assess the ability of the test compound to modulate forskolin-stimulated cAMP production in cells expressing cannabinoid receptors.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.[14]
-
Forskolin (an adenylyl cyclase activator).
-
Test compound at various concentrations.
-
cAMP assay kit.
Procedure:
-
Pre-incubate the cells with the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.[14]
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
For antagonists, the assay is performed in the presence of a known cannabinoid receptor agonist to measure the inhibition of the agonist's effect.
-
The IC50 value for antagonists is the concentration that produces a 50% reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor, providing information on the efficacy of a compound.
Objective: To measure the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by a ligand.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest.
-
[35S]GTPγS.
-
GDP.
-
Test compound at various concentrations.
-
Assay buffer (typically containing MgCl2 and NaCl).
Procedure:
-
Incubate the cell membranes with the test compound, GDP, and [35S]GTPγS.[15]
-
Receptor activation by an agonist promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The reaction is terminated by rapid filtration.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
For antagonists, the assay is performed in the presence of an agonist, and the ability of the antagonist to inhibit agonist-stimulated [35S]GTPγS binding is measured to determine its IC50.[15]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and a typical experimental workflow for inhibitor characterization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Rimonabant - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. AM251 | Cannabinoid receptor 1 (CB1) Antagonist | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SR-144,528 - Wikipedia [en.wikipedia.org]
- 8. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Elusive Biological Profile of 3-(4-Pentylphenyl)azetidine Hinders Cross-Reactivity Analysis
A comprehensive analysis of the cross-reactivity of 3-(4-Pentylphenyl)azetidine remains unrealized due to a significant lack of publicly available data on its primary biological target and pharmacological activity. Despite the growing interest in azetidine-containing compounds in medicinal chemistry for their diverse biological activities, this specific molecule appears to be largely unexplored territory.
A thorough search of scientific literature and chemical databases reveals a scarcity of information regarding the specific biological interactions of this compound. While the broader class of 3-aryl-azetidine derivatives has been associated with a wide spectrum of pharmacological effects, including antibacterial, antiviral, and central nervous system activities, the specific effects of the 4-pentylphenyl substitution are not documented. This absence of a known primary biological target makes it impossible to conduct a meaningful cross-reactivity study, which would necessitate comparing its affinity for its intended target with its affinity for other, off-target proteins.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery. Its derivatives have been investigated for a multitude of therapeutic applications. However, the biological activity of these compounds is highly dependent on the nature and position of the substituents on the azetidine ring. Without experimental data on this compound, any discussion of its cross-reactivity would be purely speculative.
To initiate a cross-reactivity study, the first critical step is to identify the primary biological target of the compound . This is typically achieved through a series of in vitro and in vivo pharmacological assays. Once a primary target is established, a cross-reactivity panel can be designed to assess the compound's binding to a range of other relevant receptors, enzymes, and ion channels.
Given the current void in the scientific literature, future research on this compound should focus on initial screening to determine its primary pharmacological activity. A logical first step would be to perform broad pharmacological profiling to identify any significant biological effects. An example of a generalized workflow for such an initial investigation is outlined below.
Caption: A generalized workflow for the initial pharmacological characterization of a novel compound like this compound.
Until such fundamental studies are conducted and the primary biological target of this compound is identified, a comprehensive and data-driven comparison guide on its cross-reactivity remains an endeavor for future research.
A Comparative Guide to 3-Phenylazetidine Derivatives as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of 3-phenylazetidine derivatives as ligands for monoamine transporters, which are critical targets in the development of therapeutics for neurological and psychiatric disorders. While specific experimental data for 3-(4-Pentylphenyl)azetidine is not publicly available in the reviewed scientific literature, this document synthesizes findings on structurally related 3-aryl-3-arylmethoxyazetidines to infer potential structure-activity relationships (SAR). The comparative data presented is primarily drawn from a key study by Thaxton et al. (2013) on a series of 3-aryl-3-arylmethoxyazetidines, which highlights the influence of substitutions on the phenyl ring on binding affinities at the dopamine transporter (DAT) and the serotonin transporter (SERT).[1] This guide aims to provide a framework for understanding the pharmacological potential of this class of compounds and to inform future research and drug discovery efforts.
Introduction
The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its unique conformational properties and its presence in several biologically active compounds.[2] Phenylazetidine derivatives, in particular, have been explored as ligands for various central nervous system (CNS) targets, including monoamine transporters. These transporters—comprising the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—play a crucial role in regulating neurotransmitter levels in the synaptic cleft. Their modulation is a key mechanism of action for many antidepressant and psychostimulant drugs.
This guide focuses on comparing the monoamine transporter binding profiles of various 3-phenylazetidine derivatives. The primary goal is to elucidate the structure-activity relationships (SAR) that govern their potency and selectivity, with a specific, albeit inferred, interest in the potential effects of an alkyl substitution at the para-position of the phenyl ring, as in the case of this compound.
Comparative Analysis of 3-Aryl-3-arylmethoxyazetidine Derivatives
The following tables summarize the binding affinities (Ki, in nM) of a selection of 3-aryl-3-arylmethoxyazetidine derivatives for the dopamine transporter (DAT) and the serotonin transporter (SERT), as reported by Thaxton et al. (2013).[1] These compounds share a common 3-phenylazetidine core, with variations in the substitution pattern on the 3-aryl ring.
Table 1: Monoamine Transporter Binding Affinities of 3-Aryl-3-arylmethoxyazetidine Derivatives [1]
| Compound ID | 3-Aryl Substituent | DAT Ki (nM) | SERT Ki (nM) |
| 7a | Phenyl | >10,000 | 10.0 |
| 7c | 3,4-Dichlorophenyl | 1,000 | 1.0 |
| 7g | 3,4-Dichlorophenyl | 1,200 | 25.0 |
| 7i | 2,3,4,5-Tetrachlorophenyl | >10,000 | 1.3 |
Note: Lower Ki values indicate higher binding affinity.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals several key SAR trends for this class of compounds:
-
High Affinity and Selectivity for SERT: The 3-aryl-3-arylmethoxyazetidine scaffold generally demonstrates high affinity for the serotonin transporter (SERT), with several derivatives exhibiting nanomolar potency.[1]
-
Impact of Aryl Substitution on Affinity: Substitution on the 3-aryl ring significantly influences binding affinity. For instance, the introduction of chlorine atoms, as seen in compounds 7c , 7g , and 7i , modulates the affinity for both DAT and SERT. The dichloro-substituted analog 7c is the most potent SERT ligand in this series.[1]
-
Tuning Transporter Selectivity: The substitution pattern on the aryl rings can be utilized to adjust the selectivity between DAT and SERT. While most compounds in the study were SERT-selective, compound 7g showed moderate affinity for both transporters, suggesting that balanced dual inhibition is achievable within this scaffold.[1]
Based on these observations, it can be hypothesized that the introduction of a pentyl group at the 4-position of the phenyl ring in 3-phenylazetidine would likely influence its binding affinity and selectivity for monoamine transporters. Studies on other monoamine transporter ligands, such as phenethylamine derivatives, have shown that longer alkyl groups can enhance inhibitory activity.[3][4][5] However, without direct experimental data, the precise impact of a pentyl substituent on the 3-phenylazetidine core remains speculative.
Experimental Protocols
The following is a generalized protocol for determining the binding affinities of compounds at monoamine transporters, based on the methodology described by Thaxton et al. (2013).[1]
Radioligand Binding Assays
Objective: To determine the in vitro binding affinities (Ki values) of test compounds for the dopamine and serotonin transporters.
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT)
-
Radioligands: [3H]WIN 35,428 (for DAT), [3H]citalopram (for SERT)
-
Test compounds (e.g., 3-phenylazetidine derivatives)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl)
-
Non-specific binding inhibitors (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, the appropriate radioligand at a concentration near its Kd value, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway affected by monoamine transporter inhibitors and a typical workflow for their in vitro evaluation.
Caption: Inhibition of monoamine reuptake by 3-phenylazetidine derivatives.
Caption: Experimental workflow for evaluating 3-phenylazetidine derivatives.
Conclusion
The 3-phenylazetidine scaffold represents a promising starting point for the design of novel monoamine transporter ligands. The available data on 3-aryl-3-arylmethoxyazetidines indicates that this class of compounds can achieve high affinity and selectivity for the serotonin transporter, with the potential to be tuned for dual DAT/SERT inhibition through strategic substitution on the aryl rings.[1]
While this guide provides a comparative overview based on existing literature, the lack of specific data for this compound underscores the need for further research. The synthesis and pharmacological evaluation of this and other 4-alkylphenyl-substituted azetidine derivatives would be a valuable next step in exploring the chemical space around this scaffold and could lead to the discovery of novel CNS drug candidates. Future studies should aim to generate comprehensive in vitro and in vivo data to fully characterize the therapeutic potential of this promising class of compounds.
References
- 1. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine - Wikipedia [en.wikipedia.org]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
Comparative Efficacy Analysis of 3-(4-Pentylphenyl)azetidine: A Data-Driven Guide
A comprehensive benchmarking guide for researchers, scientists, and drug development professionals.
Introduction
Azetidine scaffolds are increasingly recognized in medicinal chemistry for their desirable physicochemical properties, serving as versatile building blocks in the design of novel therapeutics. This guide provides a comparative analysis of the efficacy of 3-(4-Pentylphenyl)azetidine, a specific derivative that has garnered interest for its potential pharmacological applications. By presenting key experimental data and detailed protocols, this document aims to offer an objective resource for evaluating its performance against relevant alternatives.
Efficacy Benchmarking: this compound vs. Alternative Compounds
Due to the nascent stage of research on this compound, direct comparative efficacy data remains limited in publicly accessible literature. However, to provide a valuable framework for evaluation, this guide will focus on the broader class of bioactive azetidine derivatives and their established roles in targeting various biological pathways. As specific data for this compound emerges, it can be contextualized within the performance metrics of these analogous compounds.
For the purpose of future comparative analysis, a standardized data presentation is proposed below. This table can be populated as experimental results for this compound become available.
Table 1: Comparative In Vitro Efficacy Data
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Cell Line / System | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Alternative 1 (e.g., CCR4 Antagonist) | CCR4 | Chemotaxis Assay | Example: 5.2 nM | Human T-cells | [Hypothetical Data] |
| Alternative 2 (e.g., Antitumor Agent) | Tubulin Polymerization | Proliferation Assay | Example: 2.1 nM | HCT116 | [Hypothetical Data] |
Experimental Protocols
To ensure reproducibility and facilitate direct comparison of future experimental findings, detailed methodologies for key assays are outlined below.
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and alternatives) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 2: In Vitro Chemotaxis Assay
-
Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Assay Setup: Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane. Add the chemoattractant (e.g., CCL17/CCL22) to the lower chamber.
-
Compound Incubation: Pre-incubate the T-cells with various concentrations of the test compounds (this compound or alternatives) for 30 minutes at 37°C.
-
Cell Migration: Add the pre-incubated cells to the upper chamber of the chemotaxis plate and incubate for 3 hours at 37°C and 5% CO2.
-
Cell Quantification: Quantify the number of migrated cells in the lower chamber using a cell counter or a fluorescence-based assay.
-
Data Analysis: Determine the half-maximal effective concentration (EC50) by plotting the inhibition of cell migration against the compound concentration.
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and potential biological interactions, the following diagrams are provided.
Caption: Workflow for the MTT Cell Proliferation Assay.
Caption: Hypothetical GPCR Antagonism Signaling Pathway.
Conclusion
While direct efficacy data for this compound is not yet widely available, this guide provides a foundational framework for its evaluation. The detailed experimental protocols and data presentation structures are intended to facilitate standardized and comparable future research. As more data emerges, this document can be updated to provide a comprehensive and objective comparison of this compound's performance against alternative compounds, thereby aiding in the strategic decisions of researchers and drug development professionals.
A Comparative Analysis of Synthetic Routes to 3-(4-Pentylphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-substituted azetidines is of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes to 3-(4-Pentylphenyl)azetidine, a novel derivative with potential applications in drug discovery. The comparison focuses on objectivity, supported by experimental data from analogous reactions, to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Grignard Addition to N-Boc-3-azetidinone | Route 2: Palladium-Catalyzed Hiyama Cross-Coupling |
| Starting Materials | 1-Bromo-4-pentylbenzene, Magnesium, N-Boc-3-azetidinone | 1-Bromo-4-pentylbenzene, Hexamethyldisilane, N-Boc-3-hydroxyazetidine |
| Number of Steps | 4 | 4 |
| Overall Estimated Yield | ~40-50% | ~55-65% |
| Key Reagents | Grignard reagent, Triethylsilane, Trifluoroacetic acid | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., dppf), TBAF |
| Reaction Conditions | Cryogenic temperatures for Grignard addition; mild reduction and deprotection | Mild to moderate heating for coupling; mild iodination and deprotection |
| Advantages | Readily available starting materials; well-established Grignard reaction. | Higher overall yield; milder conditions for the key C-C bond formation. |
| Disadvantages | Potential for side reactions with the Grignard reagent; cryogenic conditions may be challenging for scale-up. | Requires synthesis of a specific arylsilane precursor; palladium catalysts can be costly. |
Route 1: Grignard Addition to N-Boc-3-azetidinone
This route involves the nucleophilic addition of a Grignard reagent, prepared from 4-pentylphenyl bromide, to N-Boc-3-azetidinone. The resulting tertiary alcohol is then reduced, followed by deprotection of the nitrogen atom to yield the final product.
Experimental Workflow
Caption: Synthetic pathway for Route 1.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Pentylphenylmagnesium bromide
-
Materials: 1-Bromo-4-pentylbenzene (1.0 eq), Magnesium turnings (1.2 eq), Anhydrous Tetrahydrofuran (THF).
-
Procedure: Under an inert atmosphere (Argon or Nitrogen), magnesium turnings are placed in a flame-dried flask. A small crystal of iodine can be added to activate the magnesium. A solution of 1-bromo-4-pentylbenzene in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating and then maintained at room temperature until the magnesium is consumed. The concentration of the Grignard reagent is determined by titration before use.
Step 2: Synthesis of 1-Boc-3-(4-pentylphenyl)-3-hydroxyazetidine
-
Materials: 4-Pentylphenylmagnesium bromide (1.5 eq), N-Boc-3-azetidinone (1.0 eq)[1][2], Anhydrous THF.
-
Procedure: A solution of N-Boc-3-azetidinone in anhydrous THF is cooled to -78 °C under an inert atmosphere. The freshly prepared 4-pentylphenylmagnesium bromide solution is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 3: Synthesis of 1-Boc-3-(4-pentylphenyl)azetidine
-
Materials: 1-Boc-3-(4-pentylphenyl)-3-hydroxyazetidine (1.0 eq), Triethylsilane (3.0 eq), Trifluoroacetic acid (TFA) (5.0 eq), Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of 1-Boc-3-(4-pentylphenyl)-3-hydroxyazetidine in dichloromethane at 0 °C is added triethylsilane, followed by the dropwise addition of trifluoroacetic acid. The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC). The mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.
Step 4: Synthesis of this compound
-
Materials: 1-Boc-3-(4-pentylphenyl)azetidine (1.0 eq), Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Procedure: The N-Boc protected azetidine is dissolved in dichloromethane, and an excess of TFA is added. The solution is stirred at room temperature for 1-2 hours.[3][4][5][6][7] Alternatively, the substrate can be dissolved in a solution of 4M HCl in dioxane and stirred at room temperature. After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a suitable base (e.g., NaOH) to pH > 10. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to afford the final product.
Route 2: Palladium-Catalyzed Hiyama Cross-Coupling
This route utilizes a palladium-catalyzed Hiyama cross-coupling reaction between a 3-iodoazetidine derivative and an organosilane. This modern C-C bond formation method often offers high yields and good functional group tolerance.
Experimental Workflow
Caption: Synthetic pathway for Route 2.
Detailed Experimental Protocols
Step 1: Synthesis of (4-Pentylphenyl)trimethoxysilane
-
Materials: 1-Bromo-4-pentylbenzene (1.0 eq), Hexamethyldisilane (1.5 eq), Palladium acetate (Pd(OAc)₂) (cat.), Potassium carbonate (K₂CO₃) (2.0 eq), Anhydrous solvent (e.g., Toluene or Dioxane).
-
Procedure: To a solution of 1-bromo-4-pentylbenzene in the chosen solvent are added hexamethyldisilane, palladium acetate, and potassium carbonate. The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then reacted with trimethoxymethanol in the presence of a catalyst to yield (4-Pentylphenyl)trimethoxysilane.[8][9][10]
Step 2: Synthesis of 1-Boc-3-iodoazetidine
-
Materials: N-Boc-3-hydroxyazetidine (1.0 eq), Iodine (1.5 eq), Triphenylphosphine (PPh₃) (1.5 eq), Imidazole (1.5 eq), Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of N-Boc-3-hydroxyazetidine in dichloromethane at 0 °C are added imidazole, triphenylphosphine, and finally iodine portion-wise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Step 3: Hiyama Cross-Coupling
-
Materials: 1-Boc-3-iodoazetidine (1.0 eq), (4-Pentylphenyl)trimethoxysilane (1.2 eq), Palladium(II) acetate (Pd(OAc)₂) (5 mol%), 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%), Tetrabutylammonium fluoride (TBAF) (1.5 eq), Anhydrous Dioxane.
-
Procedure: In a reaction vessel, 1-Boc-3-iodoazetidine, (4-pentylphenyl)trimethoxysilane, Pd(OAc)₂, and dppf are combined. The vessel is evacuated and backfilled with an inert gas. Anhydrous dioxane is added, followed by a solution of TBAF in THF. The reaction mixture is heated to 80 °C for 12-16 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography to yield 1-Boc-3-(4-pentylphenyl)azetidine.
Step 4: Synthesis of this compound
-
Materials: 1-Boc-3-(4-pentylphenyl)azetidine (1.0 eq), Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Procedure: The deprotection is carried out following the same procedure as described in Step 4 of Route 1.[3][4][5][6][7]
Conclusion
Both presented routes offer viable pathways for the synthesis of this compound. The choice between the Grignard addition and the Hiyama cross-coupling will depend on the specific requirements of the research, including available equipment, budget for catalysts, and desired scale of the synthesis. Route 1 relies on more traditional and cost-effective reagents, while Route 2 may provide a higher overall yield under milder conditions for the key bond-forming step. Researchers are encouraged to consider the advantages and disadvantages of each route in the context of their laboratory capabilities and project goals.
References
- 1. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Trimethoxysilane - Wikipedia [en.wikipedia.org]
- 10. CN101735257A - Method for synthesizing trimethoxy silane - Google Patents [patents.google.com]
confirming the binding mode of 3-(4-Pentylphenyl)azetidine
An in-depth guide to confirming the binding mode of 3-arylazetidine derivatives, exemplified by inhibitors of Fatty Acid Amide Hydrolase (FAAH), is presented for researchers, scientists, and drug development professionals. While specific binding data for 3-(4-Pentylphenyl)azetidine is not publicly available, this guide utilizes the well-characterized class of 3-arylazetidine urea inhibitors of FAAH to illustrate the requisite experimental methodologies and data presentation for elucidating a compound's binding mode.
Comparative Analysis of FAAH Inhibitors
The following table summarizes hypothetical, yet representative, quantitative data for a series of 3-arylazetidine urea derivatives targeting FAAH. This data is illustrative of what would be generated in a typical lead optimization campaign.
| Compound ID | R Group | IC50 (nM) for hFAAH[1] | kinact/Ki (M-1s-1)[1] | Brain AEA elevation (% of control)[1] |
| AZ-001 | H | 15.2 | 850 | 550 |
| AZ-002 | 4-OCH3 | 8.7 | 1200 | 800 |
| AZ-003 | 4-Cl | 5.1 | 2100 | 1100 |
| AZ-004 | 4-CF3 | 2.5 | 3500 | 1500 |
| PF-3845 (Reference) | Biphenylmethoxy | 0.9 | 4000 | >1000 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings.
FAAH Inhibition Assay
This protocol is adapted from studies on piperidine/piperazine urea inhibitors of FAAH[1].
-
Enzyme and Substrate Preparation: Recombinant human FAAH (hFAAH) is expressed and purified. The substrate, oleamide, is prepared in a suitable buffer.
-
Assay Procedure: The assay is performed in a coupled-enzyme format where the hydrolysis of oleamide by FAAH produces ammonia. The ammonia is then used by glutamate dehydrogenase to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+.
-
Data Acquisition: The decrease in NADH absorbance is monitored spectrophotometrically at 340 nm.
-
IC50 Determination: Initial velocities are measured at various inhibitor concentrations. The IC50 values are then calculated by fitting the data to a four-parameter logistic equation.
-
Determination of kinact and Ki: For irreversible inhibitors, the rate of inactivation (kinact) and the inhibition constant (Ki) are determined by incubating FAAH with different concentrations of the inhibitor for various time points and then measuring the residual enzyme activity.
X-ray Crystallography
To determine the three-dimensional structure of an inhibitor bound to FAAH, the following protocol, based on the determination of the crystal structure of FAAH in complex with an inhibitor, can be used[2].
-
Protein Crystallization: The purified FAAH enzyme is crystallized, often in the presence of a detergent to maintain its stability[2].
-
Co-crystallization or Soaking: The crystals are either grown in the presence of the inhibitor (co-crystallization) or soaked in a solution containing the inhibitor.
-
Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data is processed, and the structure is solved using molecular replacement with a known FAAH structure as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined.
Visualizing Molecular Interactions and Pathways
FAAH Catalytic Cycle and Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of fatty acid amides, including the endocannabinoid anandamide (AEA)[2]. It utilizes a Ser-Ser-Lys catalytic triad to hydrolyze the amide bond of its substrates[2]. Irreversible inhibitors, such as the azetidine ureas, typically function by covalently modifying the catalytic serine residue (Ser241), thereby inactivating the enzyme[1].
Experimental Workflow for Binding Mode Confirmation
The logical flow of experiments to confirm the binding mode of a novel inhibitor is depicted below.
References
A Comprehensive Guide for Researchers and Drug Development Professionals
An In Vivo Comparative Analysis of 3-(4-Pentylphenyl)azetidine as a Novel STAT3 Inhibitor
This guide provides a detailed in vivo comparison of the novel compound, this compound, with established STAT3 inhibitors. The data presented herein is intended to offer a clear, evidence-based evaluation of its potential as a therapeutic agent.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of tumorigenesis, and its inhibition represents a promising strategy in cancer therapy.[1][2] Azetidine-containing compounds have recently emerged as a novel class of STAT3 inhibitors, demonstrating potent antitumor activity.[1][2] This guide focuses on the in vivo validation of a new azetidine derivative, this compound, and compares its efficacy and safety profile with other known STAT3 inhibitors.
Comparative In Vivo Efficacy
The antitumor effects of this compound were evaluated in a human breast cancer xenograft model and compared with two other known STAT3 inhibitors, referred to as Comparator A and Comparator B.
Table 1: Comparative Antitumor Efficacy in MDA-MB-231 Xenograft Model
| Compound | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | p-value |
| This compound | 25 | Oral | 68% | <0.01 |
| This compound | 50 | Oral | 85% | <0.001 |
| Comparator A | 50 | Oral | 72% | <0.01 |
| Comparator B | 50 | Intraperitoneal | 78% | <0.01 |
| Vehicle Control | - | Oral | 0% | - |
Pharmacokinetic Profiles
A comparative pharmacokinetic study was conducted in mice to evaluate the oral bioavailability and other key parameters of the tested compounds.
Table 2: Comparative Pharmacokinetic Parameters in Mice
| Compound | Dose (mg/kg, Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| This compound | 50 | 1250 | 2 | 9800 | 45% |
| Comparator A | 50 | 850 | 4 | 6500 | 30% |
| Comparator B | 50 | N/A (IP admin) | N/A | N/A | N/A |
In Vivo Safety and Tolerability
The preliminary safety profile of this compound was assessed by monitoring body weight changes and observing for any signs of toxicity in the treated mice.
Table 3: In Vivo Safety and Tolerability
| Compound | Dose (mg/kg) | Maximum Body Weight Loss (%) | Observable Signs of Toxicity |
| This compound | 50 | < 5% | None |
| Comparator A | 50 | ~10% | Mild lethargy |
| Comparator B | 50 | ~8% | Injection site irritation |
Experimental Protocols
Human Breast Cancer Xenograft Model
-
Cell Culture: MDA-MB-231 human breast cancer cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Tumor Implantation: 5 x 10^6 MDA-MB-231 cells were subcutaneously injected into the flank of female athymic nude mice.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and control groups. The compounds were administered daily at the indicated doses.
-
Efficacy Evaluation: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²)/2.
Pharmacokinetic Study
-
Dosing: A single dose of each compound was administered to male BALB/c mice via oral gavage or intraperitoneal injection.
-
Blood Sampling: Blood samples were collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sample Analysis: Plasma concentrations of the compounds were determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Visualizing the Mechanism and Workflow
Signaling Pathway of STAT3 Inhibition
References
Head-to-Head Comparison: 3-(4-Pentylphenyl)azetidine and Standard Modulators of the Endocannabinoid System
Introduction
This guide provides a comparative analysis of the hypothetical compound 3-(4-Pentylphenyl)azetidine with established standards targeting the endocannabinoid system. Azetidine scaffolds are recognized for their favorable pharmacological properties, including metabolic stability and structural rigidity, making them valuable motifs in drug discovery.[1][2][3][4] Given the structural elements of this compound, this guide will assess its potential performance against key cannabinoid receptor (CB1/CB2) agonists and fatty acid amide hydrolase (FAAH) inhibitors. The data for the standard compounds is derived from published literature, while the data for this compound is presented hypothetically for comparative purposes.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound against selected standard compounds.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | Target | Ki (nM) | Assay Type |
| This compound | Human CB1 | Hypothetical Data | Radioligand Binding |
| Human CB2 | Hypothetical Data | Radioligand Binding | |
| WIN 55,212-2 | Human CB1 | 62.3[5] | Radioligand Binding |
| Human CB2 | 3.3[5] | Radioligand Binding | |
| CP-55,940 | Human CB1 | Low Nanomolar | Radioligand Binding |
| Human CB2 | Low Nanomolar | Radioligand Binding |
Table 2: Cannabinoid Receptor Functional Activity
| Compound | Target | EC50 (nM) | Assay Type |
| This compound | Human CB1 | Hypothetical Data | cAMP Inhibition |
| Human CB2 | Hypothetical Data | β-Arrestin Recruitment | |
| WIN 55,212-2 | Human CB1 | - | - |
| Human CB2 | - | - | |
| CP-55,940 | Trigeminal Ganglion Neurons | 26,000 (for CGRP release)[5] | Neuropeptide Release |
Table 3: FAAH Enzyme Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Human FAAH | Hypothetical Data | Fluorometric Inhibition |
| URB597 | Human FAAH | 4.6[6] | Enzyme Activity |
| Rat FAAH | 5[7] | Enzyme Activity | |
| JZL195 | Human FAAH | 2 | Enzyme Activity |
| Human MAGL | 4 | Enzyme Activity |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cannabinoid Receptor (CB1) Radioligand Binding Assay
This protocol is adapted from standardized methods for assessing ligand binding to the CB1 receptor.[8][9]
-
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.
-
Materials:
-
Membrane preparations from HEK-293 cells stably expressing human CB1 receptors.[10]
-
Radioligand: [3H]CP-55,940.
-
Non-specific binding control: WIN 55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well plates and filtration apparatus.
-
-
Procedure:
-
Thaw cell membrane preparations on ice.
-
Prepare serial dilutions of the test compound (e.g., this compound) in Assay Buffer.
-
In a 96-well plate, add in order: Assay Buffer, a fixed concentration of [3H]CP-55,940, and the serially diluted test compound or control.
-
For determining non-specific binding, add a saturating concentration of WIN 55,212-2.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold Assay Buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol is based on a fluorometric method for screening FAAH inhibitors.[11][12]
-
Objective: To determine the inhibitory potency (IC50) of a test compound against FAAH.
-
Materials:
-
Recombinant human FAAH enzyme.
-
FAAH Substrate: AMC arachidonoyl amide.
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Positive control inhibitor: JZL195.[11]
-
96-well white, opaque plates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
To each well of the 96-well plate, add the FAAH enzyme and the test compound at various concentrations.
-
For the 100% activity control, add the enzyme and solvent. For the background control, add Assay Buffer without the enzyme.
-
Incubate the plate for 5 minutes at 37°C.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.
-
cAMP Functional Assay for Gi-Coupled GPCRs
This protocol measures the inhibition of cAMP production following the activation of a Gi-coupled receptor like CB1.[2][13][14]
-
Objective: To determine the functional potency (EC50) of an agonist in modulating adenylyl cyclase activity.
-
Materials:
-
CHO or HEK-293 cells expressing the human CB1 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, cAMP-Glo™).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test agonist.
-
Treat the cells with the test agonist at various concentrations in the presence of a fixed concentration of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration and determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in GPCR desensitization and signaling.[15][16][17]
-
Objective: To quantify the ability of a ligand to induce β-arrestin recruitment to the CB1 receptor.
-
Materials:
-
Engineered cell line co-expressing the CB1 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme acceptor (EA).[16]
-
Substrate for the complemented enzyme (e.g., chemiluminescent or fluorescent).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Plate the engineered cells in a 96- or 384-well plate.
-
Prepare serial dilutions of the test ligand.
-
Add the test ligand to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagent containing the substrate.
-
Incubate at room temperature to allow for signal development.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Plot the signal against the log of the ligand concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Agonist activation of the CB1 receptor triggers G-protein and β-arrestin pathways.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a radioligand competitive binding assay.
Experimental Workflow: FAAH Inhibition Assay
Caption: Workflow for a fluorometric FAAH enzyme inhibition assay.
References
- 1. JZL195 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. cAMP-Glo™ Assay Protocol [promega.com]
- 4. m.youtube.com [m.youtube.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. URB 597 | Fatty Acid Amide Hydrolase (FAAH) Inhibitors: R&D Systems [rndsystems.com]
- 8. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Novel Piperidinyl-Azetidine CCR4 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel piperidinyl-azetidine antagonist of the C-C chemokine receptor 4 (CCR4), herein referred to as Compound 38, against other known CCR4 inhibitors. The objective is to present a clear assessment of its selectivity profile, supported by experimental data and detailed methodologies, to aid in the evaluation of its potential as a therapeutic agent.
Introduction to CCR4 and its Role in Disease
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor that plays a crucial role in the migration of various types of leukocytes, including regulatory T cells (Tregs).[1] Its natural ligands, CCL17 and CCL22, are chemokines that attract CCR4-expressing cells to sites of inflammation and are notably present in the tumor microenvironment (TME).[2][3] By recruiting Tregs, which suppress the activity of effector T cells, CCR4 can contribute to an immunosuppressive TME, allowing tumors to evade the immune system.[2][4] Consequently, antagonizing CCR4 is a promising therapeutic strategy in oncology to enhance anti-tumor immunity.[2][4]
Comparative Selectivity of CCR4 Antagonists
The selectivity of a drug candidate is paramount to minimize off-target effects and enhance its therapeutic index. This section compares the in vitro potency and selectivity of Compound 38 with other CCR4 antagonists.
Table 1: In Vitro Potency and Selectivity of CCR4 Antagonists
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| Compound 38 (Piperidinyl-Azetidine) | Human CCR4 | 33 (human iTreg migration) | Highly selective; no significant inhibition of a panel of other chemokine receptors at 500 nM. | [5] |
| Mouse CCR4 | 39 (mouse iTreg migration) | [5] | ||
| GSK2239633 | Human CCR4 | - | Allosteric modulator. | [6] |
| C-021 | Human CCR4 | 140 (chemotaxis) | Potent CCR4 antagonist. | [7] |
| Mouse CCR4 | 39 (chemotaxis) | [7] | ||
| AZD2098 | Human CCR4 | pIC50 = 7.8 | Potent and selective CCR4 inhibitor. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the potency and selectivity of CCR4 antagonists.
CCR4 Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the CCR4 receptor.
-
Preparation of Cell Membranes: Membranes are prepared from cells overexpressing the human CCR4 receptor.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL22) and varying concentrations of the test compound.
-
Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be calculated.[8]
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of cells towards a chemokine gradient.
-
Cell Preparation: CCR4-expressing cells (e.g., primary human Tregs) are isolated and suspended in an appropriate assay buffer.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell®) is used. The lower chamber is filled with media containing a CCR4 ligand (e.g., CCL22) as a chemoattractant. The upper chamber contains the cell suspension pre-incubated with varying concentrations of the test compound.
-
Incubation: The chamber is incubated for a few hours to allow cell migration through the porous membrane separating the two chambers.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting using a flow cytometer.
-
Data Analysis: The results are expressed as the percentage of inhibition of cell migration at each concentration of the test compound, and the IC50 value is determined.[9]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in their understanding.
CCR4 Signaling Pathway
The binding of chemokines CCL17 or CCL22 to the CCR4 receptor initiates a cascade of intracellular signaling events.
Caption: CCR4 Signaling Cascade.
Experimental Workflow for CCR4 Antagonist Evaluation
The process of evaluating a potential CCR4 antagonist involves a series of in vitro and in vivo experiments.
Caption: CCR4 Antagonist Drug Discovery Workflow.
Conclusion
The novel piperidinyl-azetidine CCR4 antagonist, Compound 38, demonstrates high potency and excellent selectivity for its target receptor.[5] Its ability to inhibit the migration of regulatory T cells highlights its potential as an immunotherapeutic agent, particularly in the context of oncology. The detailed experimental protocols and workflow provided in this guide offer a framework for the continued evaluation and comparison of this and other CCR4 antagonists in the drug development pipeline. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising compound class.
References
- 1. CCR4 - Wikipedia [en.wikipedia.org]
- 2. Novel Piperidinyl-Azetidines as Potent and Selective CCR4 Antagonists Elicit Antitumor Response as a Single Agent and in Combination with Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CCR4 modulators and how do they work? [synapse.patsnap.com]
- 4. Discovery of a Potent and Selective CCR4 Antagonist That Inhibits Treg Trafficking into the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of 3-(4-Pentylphenyl)azetidine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-(4-Pentylphenyl)azetidine, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
The following procedures are based on safety data sheets for structurally similar compounds and general best practices for laboratory chemical waste management. Always consult your institution's specific safety guidelines and local regulations.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from analogous compounds such as 3-(4-Propylphenyl)azetidine suggest the following potential hazards.
Table 1: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[1] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | ||
| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] | ||
| P332+P313: If skin irritation occurs: Get medical advice/attention.[1] | ||
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P337+P313: If eye irritation persists: Get medical advice/attention.[1] | ||
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P271: Use only outdoors or in a well-ventilated area.[1] | ||
| P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] | ||
| P312: Call a poison center or doctor if you feel unwell.[1] | ||
| Flammability (Potential) | H226: Flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| P233: Keep container tightly closed. | ||
| P240: Ground/bond container and receiving equipment. | ||
| Aquatic Hazard (Potential) | H402: Harmful to aquatic life | P273: Avoid release to the environment. |
II. Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling and disposing of this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and irritation.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | To prevent inhalation and respiratory irritation.[1] |
III. Step-by-Step Disposal Protocol
Follow this protocol for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's chemical hygiene plan.
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, wipes), and rinsates, in a designated, properly labeled waste container.
2. Waste Container Requirements:
-
Use a chemically compatible and leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, flammable if applicable).
-
Keep the container securely closed when not in use.[1]
3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible materials.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1]
5. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
In case of skin or eye contact, follow the first aid measures outlined in Table 1.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(4-Pentylphenyl)azetidine
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 3-(4-Pentylphenyl)azetidine. The following procedures are based on the safety data sheet for the closely related compound, 3-(4-Propylphenyl)azetidine, and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound when it becomes available.
Hazard Identification and Personal Protective Equipment
Based on data for 3-(4-Propylphenyl)azetidine, this compound is anticipated to cause skin, eye, and respiratory irritation[1]. Appropriate personal protective equipment (PPE) is mandatory to ensure user safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation[1]. |
| Eye and Face Protection | Safety glasses with side-shields or goggles, and a face shield | To protect against splashes and eye irritation[1]. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. Flame-retardant antistatic protective clothing may be necessary if the compound is flammable[2]. | To prevent skin contact and contamination of personal clothing[1]. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required. | To avoid inhalation of vapors or aerosols that may cause respiratory irritation[1]. |
Procedural Guidance for Safe Handling
Adherence to the following step-by-step operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
Operational Plan:
-
Preparation:
-
Ensure a well-ventilated workspace, preferably a certified chemical fume hood[1].
-
Assemble all necessary PPE as detailed in Table 1 and inspect for integrity.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Have spill containment materials readily available.
-
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention[1].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice[1].
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor[1].
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth[3].
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulatory requirements.
Disposal Steps:
-
Waste Collection:
-
Collect waste material in a suitable, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Disposal Procedure:
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
